molecular formula C10H20N2O2 B592208 tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate CAS No. 1420852-13-6

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Katalognummer: B592208
CAS-Nummer: 1420852-13-6
Molekulargewicht: 200.282
InChI-Schlüssel: JSURSCDQTBSUPP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Product Overview tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (CAS: 1420852-13-6) is a high-purity azetidine derivative of significant interest in medicinal and heterocyclic chemistry. With a molecular formula of C 10 H 20 N 2 O 2 and a molecular weight of 200.28 g/mol, this compound serves as a versatile and critical building block for the synthesis of novel biologically active molecules [ citation:1 ]. Research Applications and Value This compound is primarily valued as a constrained amino acid analogue and a key synthon in pharmaceutical research. The azetidine ring is a prominent pharmacophore found in various synthetic and natural products, known for its ability to improve the physicochemical and metabolic properties of drug candidates [ citation:6 ]. Specifically, azetidine-containing amino acids like this one are crucial scaffolds for generating DNA-encoded peptide libraries and for designing conformationally restricted peptides and isosteres [ citation:6 ]. Its structure makes it a valuable precursor for synthesizing novel heterocyclic amino acid derivatives via further functionalization, such as Suzuki-Miyaura cross-coupling and aza-Michael addition reactions [ citation:6 ]. Handling and Storage To maintain stability and purity, this product should be stored refrigerated at 2-8°C and protected from light [ citation:1 ]. As a standard laboratory safety precaution, appropriate personal protective equipment should be worn during handling. Notice This product is intended for research and laboratory use only. It is not approved for use in humans or animals for diagnostic, therapeutic, or any other clinical purposes.

Eigenschaften

IUPAC Name

tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-7(11)8-5-12(6-8)9(13)14-10(2,3)4/h7-8H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSURSCDQTBSUPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CN(C1)C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-depth Technical Guide: Properties and Applications of CAS Number 898271-20-0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to CAS Number 898271-20-0

The compound with CAS number 898271-20-0 is a synthetic building block featuring a Boc-protected azetidine ring and a primary amine. Its structure is tailored for the modular synthesis of PROTACs, heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The azetidine ring introduces a degree of rigidity to the linker, a feature that is increasingly recognized as a critical parameter in optimizing the efficacy of PROTACs. The terminal primary amine and the Boc-protected nitrogen on the azetidine ring provide orthogonal handles for sequential conjugation to a target protein ligand and an E3 ligase ligand.

Physicochemical and Structural Properties

A summary of the key physicochemical and structural properties of tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate is presented in the table below. These properties are crucial for its handling, storage, and application in chemical synthesis.

PropertyValue
IUPAC Name tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate
Synonyms Boc-Azetidine-C2-NH2, 1-Boc-3-(2-aminoethyl)azetidine
CAS Number 898271-20-0
Molecular Formula C₁₀H₂₀N₂O₂
Molecular Weight 200.28 g/mol
Physical Form Liquid or semi-solid
Purity Typically >95% (commercially available)
Storage Conditions Recommended storage at -20°C for long-term stability

Calculated Physicochemical Properties:

PropertyValue
Topological Polar Surface Area (TPSA) 55.56 Ų
logP (octanol-water partition coefficient) 1.20
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 4

Role in PROTAC Synthesis and Targeted Protein Degradation

tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate serves as a linker in the construction of PROTACs.[1][2] PROTACs are designed with three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker's length, rigidity, and chemical composition are critical for the proper formation of a ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the POI.

The azetidine moiety in this linker provides a semi-rigid scaffold, which can be advantageous in pre-organizing the PROTAC molecule into a conformation conducive to ternary complex formation. The ethylamine extension provides a flexible spacer to achieve the optimal distance between the two ends of the PROTAC.

General Experimental Workflow for PROTAC Synthesis

The synthesis of a PROTAC using Boc-Azetidine-C2-NH2 would typically follow a stepwise approach involving the sequential coupling of the POI ligand and the E3 ligase ligand. The Boc protecting group allows for controlled, directional synthesis. A generalized workflow is depicted below.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling to Ligand A cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Coupling to Ligand B Linker Boc-Azetidine-C2-NH2 (CAS 898271-20-0) Intermediate_1 Boc-Protected Intermediate Linker->Intermediate_1 Amide Coupling (e.g., HATU, DIPEA) Ligand_A Ligand A (POI or E3 Ligase) with reactive group (e.g., -COOH) Ligand_A->Intermediate_1 Deprotection Deprotection of Azetidine-N Intermediate_2 Amine Intermediate Deprotection->Intermediate_2 Acidic Conditions (e.g., TFA) Intermediate_1_ref->Deprotection Ligand_B Ligand B (E3 Ligase or POI) with reactive group (e.g., -COOH) Final_PROTAC Final PROTAC Molecule Ligand_B->Final_PROTAC Intermediate_2_ref->Final_PROTAC Amide Coupling (e.g., HATU, DIPEA)

A generalized workflow for the synthesis of a PROTAC molecule using Boc-Azetidine-C2-NH2.

Signaling Pathway: The Ubiquitin-Proteasome System

PROTACs synthesized using linkers such as Boc-Azetidine-C2-NH2 function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system. The diagram below illustrates the general mechanism of action of a PROTAC.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC Molecule PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides PROTAC_recycled PROTAC Molecule Proteasome->PROTAC_recycled Recycled

The catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Detailed Methodologies: A Generalized Protocol

As no specific experimental protocols for the use of CAS 898271-20-0 are available in the literature, a generalized protocol for the synthesis of a PROTAC is provided below for reference. Researchers should adapt this protocol based on the specific properties of the POI and E3 ligase ligands being used.

Step 1: Coupling of Ligand A (e.g., a carboxylic acid-functionalized ligand) to Boc-Azetidine-C2-NH2

  • Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and Boc-Azetidine-C2-NH2 (1.1 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add a coupling agent such as HATU (1.2 eq) to the solution.

  • Add a non-nucleophilic base, for example, N,N-diisopropylethylamine (DIPEA) (3.0 eq), dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Dissolve the purified Boc-protected intermediate in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) dropwise at 0°C.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the amine salt, which can often be used in the next step without further purification.

Step 3: Coupling of Ligand B (e.g., a carboxylic acid-functionalized ligand) to the Deprotected Intermediate

  • Dissolve the deprotected amine intermediate (1.0 eq) and the second carboxylic acid-functionalized ligand (1.1 eq) in anhydrous DMF.

  • Add a coupling agent such as HATU (1.2 eq) to the solution.

  • Add DIPEA (4.0-5.0 eq, to neutralize the TFA salt and act as the base) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring progress by LC-MS.

  • Work up the reaction as described in Step 1.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS).

Conclusion and Future Perspectives

tert-butyl 3-(2-aminoethyl)azetidine-1-carboxylate (CAS 898271-20-0) is a promising linker for the synthesis of PROTACs, offering a blend of rigidity and flexibility that can be beneficial for optimizing the performance of these targeted protein degraders. While its intended use is well-defined, the lack of published studies detailing its specific application presents a gap in the current knowledge base. Future research demonstrating the synthesis and biological evaluation of PROTACs incorporating this linker will be invaluable in fully elucidating its potential and providing a more concrete understanding of its structure-activity relationships in the context of targeted protein degradation. Researchers in the field are encouraged to explore the utility of this and other novel linkers to expand the toolkit for developing next-generation protein degraders.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and detailed experimental protocols for the preparation of key precursors to tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a valuable building block in pharmaceutical research and drug development. The synthesis of this compound and its precursors is crucial for the development of novel therapeutics, including agonists for sphingosine-1-phosphate (S1P) receptors.[1] This document outlines the multi-step synthesis starting from commercially available materials, focusing on the preparation of tert-butyl 3-hydroxyazetidine-1-carboxylate, its oxidation to tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 3-formylazetidine-1-carboxylate, and the subsequent conversion to the pivotal intermediate, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, leading to the final aminoethyl derivative.

Synthetic Pathway Overview

The synthesis of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a multi-step process that involves the strategic functionalization of the azetidine ring. The general synthetic approach is outlined below.

Synthesis_Pathway A 1-Benzylazetidin-3-ol B tert-Butyl 3-hydroxyazetidine-1-carboxylate A->B  Pd/C, H2, (Boc)2O   C tert-Butyl 3-oxoazetidine-1-carboxylate B->C  TEMPO, NaOCl   D tert-Butyl 3-formylazetidine-1-carboxylate B->D  Swern or IBX Oxidation   E tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate D->E  MeMgBr   F tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate E->F  1. Mitsunobu (HN3)  2. Reduction  

Caption: Overall synthetic pathway.

Experimental Protocols and Data

This section provides detailed experimental procedures for the synthesis of each key precursor, along with tables summarizing the quantitative data for easy comparison.

Synthesis of tert-Butyl 3-hydroxyazetidine-1-carboxylate

The initial step involves the debenzylation and subsequent Boc-protection of 1-benzylazetidin-3-ol to yield tert-butyl 3-hydroxyazetidine-1-carboxylate.

Experimental Protocol:

To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), 5% Pd/C (1.75 g) was added. The mixture was stirred overnight at room temperature under a hydrogen atmosphere for 20 hours. After the reaction was complete, the mixture was filtered, and the filtrate was concentrated under vacuum to give the crude product. The crude product was dissolved in n-heptane (105 mL) and stirred at 0-5 °C for 2 hours under a nitrogen atmosphere. The resulting solid was filtered and dried to afford pure tert-butyl 3-hydroxyazetidine-1-carboxylate as a white solid.[2]

ParameterValueReference
Starting Material1-Benzylazetidin-3-ol[2]
Reagents5% Pd/C, H₂, (Boc)₂O (implied)[2]
SolventTHF, n-heptane[2]
Reaction Time20 hours[2]
TemperatureRoom temperature, 0-5 °C[2]
Yield91% (33.8 g)[2]
AppearanceWhite solid[2]
¹H NMR (400 MHz, CDCl₃)δ ppm: 1.40 (s, 9H), 3.76–3.78 (m, 2H), 4.08–4.10 (m, 2H), 4.51–4.55 (m, 1H)[2]
Synthesis of tert-Butyl 3-oxoazetidine-1-carboxylate

The secondary alcohol of tert-butyl 3-hydroxyazetidine-1-carboxylate is oxidized to a ketone to furnish tert-butyl 3-oxoazetidine-1-carboxylate. A common method for this transformation is the TEMPO-catalyzed oxidation.

Oxidation_Workflow A tert-Butyl 3-hydroxyazetidine-1-carboxylate B Reaction Mixture (CH2Cl2, KBr, TEMPO) A->B C Addition of Oxidant (KHCO3, NaClO) B->C D Quenching (Na2S2O3) C->D E Work-up and Purification D->E F tert-Butyl 3-oxoazetidine-1-carboxylate E->F

Caption: Oxidation workflow.

Experimental Protocol (Traditional TEMPO Oxidation):

To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL) was added a 9.1% aqueous solution of potassium bromide (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C. A mixture of KHCO₃ (104 g) and a 12% aqueous solution of NaClO (86 g) in water (389 mL) was then slowly added, and the reaction was stirred for 30 minutes. Upon completion, the reaction was quenched with a 15% aqueous solution of sodium thiosulfate (100 mL), extracted with ethyl acetate, and washed with water. The organic layer was dried and concentrated under vacuum to yield the product.[2]

ParameterValueReference
Starting Materialtert-Butyl 3-hydroxyazetidine-1-carboxylate[2]
ReagentsTEMPO, KBr, KHCO₃, NaClO[2]
SolventCH₂Cl₂, H₂O[2]
Reaction Time30 minutes[2]
Temperature-15 to 5 °C[2]
YieldNot explicitly stated for this specific protocol, but this is a common high-yielding reaction.
Synthesis of tert-Butyl 3-formylazetidine-1-carboxylate

Alternatively, the corresponding aldehyde, tert-butyl 3-formylazetidine-1-carboxylate, can be synthesized from tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate via Swern or IBX oxidation.

Experimental Protocol (IBX Oxidation):

To a stirred solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (20.96 g, 112 mmol) in ethyl acetate (500 mL) was added 2-iodoxybenzoic acid (IBX) (62.69 g, 224 mmol). The reaction mixture was refluxed overnight. After cooling to room temperature, petroleum ether (500 mL) was added, and the mixture was filtered. The filtrate was concentrated under reduced pressure to give the product as a yellow oil.[3]

ParameterValueReference
Starting Materialtert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate[3]
Reagent2-Iodoxybenzoic acid (IBX)[3]
SolventEthyl acetate, Petroleum ether[3]
Reaction TimeOvernight[3]
TemperatureReflux[3]
Yield99% (20.56 g)[3]
AppearanceYellow oil[3]
¹H NMR (400 MHz, CDCl₃)δ 1.44 (s, 9H), 3.32-3.40 (m, 1H), 4.07-4.14 (m, 4H), 9.85 (d, J = 2.0Hz, 1H)[3]
Synthesis of tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate

The formyl group of tert-butyl 3-formylazetidine-1-carboxylate can be converted to a 1-hydroxyethyl group via a Grignard reaction with methylmagnesium bromide.

Grignard_Reaction A tert-Butyl 3-formylazetidine-1-carboxylate C Reaction at 0 °C A->C B Methylmagnesium Bromide in THF B->C D Aqueous Work-up C->D E tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate D->E

Caption: Grignard reaction scheme.

Experimental Protocol (General Procedure):

To a solution of tert-butyl 3-formylazetidine-1-carboxylate in anhydrous THF at 0 °C is added a solution of methylmagnesium bromide (typically 1.1-1.5 equivalents) in THF dropwise. The reaction is stirred at 0 °C for a few hours and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

ParameterValue
Starting Materialtert-Butyl 3-formylazetidine-1-carboxylate
ReagentMethylmagnesium bromide
SolventAnhydrous THF
Temperature0 °C
Quenching AgentSaturated aq. NH₄Cl
PurificationColumn chromatography

Characterization Data (Predicted):

  • ¹H NMR: The spectrum is expected to show a new doublet for the methyl group of the hydroxyethyl moiety and a corresponding quartet for the methine proton. The aldehyde proton signal around 9.8 ppm will be absent.

  • ¹³C NMR: The spectrum will show a new signal for the methyl carbon and a signal for the hydroxyl-bearing methine carbon. The aldehyde carbonyl carbon signal will be absent.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the addition of a methyl group and a hydrogen atom to the starting aldehyde.

Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

The final step involves the conversion of the secondary alcohol in tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate to the desired primary amine. A common and effective method for this transformation with inversion of stereochemistry is the Mitsunobu reaction to form an azide, followed by reduction.

Experimental Protocol (Two-Step Procedure):

Step 1: Mitsunobu Reaction to form the Azide

To a solution of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate, triphenylphosphine (PPh₃), and hydrazoic acid (HN₃, generated in situ or used as a solution) in an anhydrous aprotic solvent like THF or toluene at 0 °C, is added a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise. The reaction is allowed to warm to room temperature and stirred until completion. The reaction mixture is then subjected to an appropriate work-up to remove the triphenylphosphine oxide and the hydrazine byproduct, followed by purification of the resulting azide. The use of hydrazoic acid is hazardous and requires extreme caution.

Step 2: Reduction of the Azide

The purified tert-butyl 3-(1-azidoethyl)azetidine-1-carboxylate is dissolved in a suitable solvent such as methanol or ethanol. A reducing agent, such as palladium on carbon (Pd/C) under a hydrogen atmosphere or triphenylphosphine followed by water (Staudinger reduction), is then used to reduce the azide to the primary amine. After the reduction is complete, the catalyst is filtered off (in the case of Pd/C), and the solvent is removed under reduced pressure. The crude product is then purified to yield tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

ParameterValue
Step 1: Mitsunobu Reaction
Starting Materialtert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
ReagentsPPh₃, DEAD or DIAD, HN₃
SolventAnhydrous THF or Toluene
Temperature0 °C to Room Temperature
Step 2: Azide Reduction
Starting Materialtert-Butyl 3-(1-azidoethyl)azetidine-1-carboxylate
ReagentsPd/C, H₂ or PPh₃, H₂O
SolventMethanol or Ethanol
PurificationColumn chromatography or other suitable methods

Characterization Data (Expected):

  • ¹H NMR: The spectrum of the final product will show signals corresponding to the protons of the aminoethyl group, including a characteristic signal for the NH₂ protons. The methine proton of the hydroxyethyl group in the precursor will be shifted.

  • ¹³C NMR: The spectrum will show a signal for the carbon bearing the amino group.

  • Mass Spectrometry: The mass spectrum should confirm the molecular weight of the final product.

Conclusion

This technical guide has outlined the key synthetic steps for preparing precursors to tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The provided experimental protocols and tabulated data offer a valuable resource for researchers and professionals in the field of drug discovery and development. The synthesis involves robust and well-established chemical transformations, allowing for the efficient production of these important azetidine-based building blocks. Careful execution of these procedures and appropriate characterization of the intermediates are essential for the successful synthesis of the final target compound.

References

The Rising Profile of Substituted Azetidine Carboxylates in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The constrained four-membered ring of the azetidine scaffold has garnered significant attention in medicinal chemistry, offering a unique combination of structural rigidity and metabolic stability. When functionalized with a carboxylate group, these molecules, known as substituted azetidine carboxylates, unlock a diverse range of biological activities. This technical guide provides an in-depth overview of the biological activities of this promising class of compounds, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Biological Activities and Quantitative Data

Substituted azetidine carboxylates have demonstrated efficacy in several key therapeutic areas, acting as potent and selective inhibitors of various enzymes and modulators of cellular signaling pathways. The following tables summarize the quantitative biological activity data for several classes of these compounds.

GABA Uptake Inhibitors

Azetidine derivatives have been explored as conformationally constrained analogues of GABA and beta-alanine for their potential as GABA uptake inhibitors.

CompoundTargetIC50 (µM)Reference
Azetidin-2-ylacetic acid with 4,4-diphenylbutenyl moietyGAT-12.83 ± 0.67[1]
Azetidin-2-ylacetic acid with 4,4-bis(3-methyl-2-thienyl)butenyl moietyGAT-12.01 ± 0.77[1]
1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acidGAT-315.3 ± 4.5[1]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18b)GAT-126.6 ± 3.3[1]
3-hydroxy-3-(4-methoxyphenyl)azetidine derivative (18e)GAT-331.0 ± 4.7[1]
STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a key mediator of cytokine signaling and a validated target in oncology. (R)-azetidine-2-carboxamide analogues have emerged as potent STAT3 inhibitors.

CompoundAssayIC50 (µM)Reference
Salicylate 5aSTAT3 DNA-binding activity/EMSA0.55[2]
inS3-54STAT3 DNA-binding activity/EMSA~20[3]
Dipeptidyl Peptidase IV (DPP IV) Inhibitors

DPP IV inhibitors are a class of oral hypoglycemics for the treatment of type 2 diabetes. Azetidine-based compounds have shown significant inhibitory potential. Several 2-cyanoazetidines, 3-fluoroazetidines, and 2-ketoazetidines display sub-micromolar potency against DPP IV, with the most potent having IC50 values below 100 nM.[4]

Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a promising strategy for treating neuroinflammatory and neurodegenerative diseases. Azetidine carbamates have been identified as efficient and selective MAGL inhibitors. For instance, certain 3-substituted azetidine carbamates exhibit potent inhibition, with one notable compound (compound 6) effectively elevating central 2-arachidonoylglycerol (2-AG) levels in vivo at a 10mg/kg dose.[5]

Pro-inflammatory and Pro-apoptotic Effects

L-azetidine-2-carboxylic acid, a proline analogue, has been shown to induce pro-inflammatory and pro-apoptotic effects in BV2 microglial cells.[6]

Concentration (µM)Effect on BV2 microglial cellsTime (h)Reference
>1000Significantly reduced cell viability, increased BAX/Bcl2 ratio, and caused cell death.24[6]
0-2000Increased nitric oxide release.3, 6, 12, 24[6]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of substituted azetidine carboxylates.

STAT3 DNA-Binding Activity Assay (Electrophoretic Mobility Shift Assay - EMSA)

Objective: To determine the in vitro inhibitory activity of test compounds on the DNA-binding ability of STAT3.

Materials:

  • Nuclear extracts from cells with activated STAT3 (e.g., NIH3T3/v-Src fibroblasts).[2]

  • Radiolabeled high-affinity sis-inducible element (hSIE) probe that binds STAT3.[2]

  • Test compounds (substituted azetidine carboxylates).

  • Polyacrylamide gel electrophoresis (PAGE) apparatus.

  • Phosphorimager for visualization.

Procedure:

  • Prepare nuclear extracts from cells expressing activated STAT3.

  • Pre-incubate the nuclear extracts with increasing concentrations of the test compounds for 30 minutes at room temperature.[2]

  • Add the radiolabeled hSIE probe to the mixture and incubate to allow for STAT3-DNA binding.

  • Separate the protein-DNA complexes from the free probe by non-denaturing polyacrylamide gel electrophoresis.

  • Visualize the bands corresponding to the STAT3:DNA complexes using a phosphorimager.

  • Quantify the band intensities to determine the concentration of the compound that inhibits 50% of STAT3-DNA binding (IC50).[2]

Dipeptidyl Peptidase IV (DPP IV) Inhibition Assay (Fluorometric)

Objective: To determine the in vitro inhibitory activity of test compounds against DPP IV.

Materials:

  • Recombinant human DPP IV enzyme.

  • Fluorogenic substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[7]

  • Test compounds (substituted azetidine carboxylates).

  • Sitagliptin (positive control).[7]

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA).[8]

  • 96-well microplate and fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the test compounds and the positive control (Sitagliptin) in the assay buffer.

  • In a 96-well plate, add the DPP IV enzyme solution to wells containing either the test compound, positive control, or buffer (enzyme control).

  • Pre-incubate the plate for a defined period (e.g., 10 minutes) at 37°C.[9]

  • Initiate the reaction by adding the fluorogenic substrate (Gly-Pro-AMC) to all wells.[9]

  • Monitor the increase in fluorescence over time at an excitation wavelength of 350-380 nm and an emission wavelength of 450-465 nm.[8][9]

  • Calculate the percentage of inhibition for each compound concentration by comparing the rate of fluorescence increase to the enzyme control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[7]

Cell Viability Assay (MTT) for Pro-inflammatory and Pro-apoptotic Effects

Objective: To assess the effect of L-azetidine-2-carboxylic acid on the viability of BV2 microglial cells.

Materials:

  • BV2 microglial cells.

  • L-azetidine-2-carboxylic acid (AZE).

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.[6]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO).

  • 96-well plate and microplate reader.

Procedure:

  • Seed BV2 cells in a 96-well plate and allow them to adhere and grow to a desired confluency (e.g., 75-80%).[6]

  • Treat the cells with varying concentrations of AZE (e.g., 0, 125, 250, 500, 1000, 2000 µM) for different time points (e.g., 3, 6, 12, or 24 hours).[6]

  • After the treatment period, add MTT solution to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

  • Remove the medium and dissolve the formazan crystals in a solubilization buffer.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the molecular pathways affected by substituted azetidine carboxylates is crucial for rational drug design. The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

STAT3_Signaling_Pathway cluster_nucleus Inside Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive 3. Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active 4. Dimerization Nucleus Nucleus STAT3_active->Nucleus 5. Translocation Gene_Expression Target Gene Expression STAT3_active->Gene_Expression 6. DNA Binding & Transcription Azetidine_Inhibitor Azetidine Carboxylate STAT3 Inhibitor Azetidine_Inhibitor->STAT3_active Inhibits DNA Binding

STAT3 Signaling Pathway and Inhibition by Azetidine Carboxylates.

DPP_IV_Inhibition_Workflow start Start prepare_reagents Prepare Reagents: - DPP IV Enzyme - Substrate (Gly-Pro-AMC) - Azetidine Inhibitor - Buffer start->prepare_reagents incubate Incubate Enzyme with Inhibitor prepare_reagents->incubate add_substrate Add Substrate incubate->add_substrate measure_fluorescence Measure Fluorescence (Ex/Em: 360/460 nm) add_substrate->measure_fluorescence calculate_inhibition Calculate % Inhibition and IC50 measure_fluorescence->calculate_inhibition end End calculate_inhibition->end Microglia_Activation_Pathway AZE L-Azetidine-2-Carboxylic Acid (AZE) Microglia_Resting Resting Microglia AZE->Microglia_Resting Stimulation Microglia_Activated Activated Microglia Microglia_Resting->Microglia_Activated Activation Pro_inflammatory Pro-inflammatory Mediators (e.g., NO, IL-1β, IL-6) Microglia_Activated->Pro_inflammatory Release Apoptosis Apoptosis (Increased BAX/Bcl2 ratio) Microglia_Activated->Apoptosis Induction

References

Technical Guide: Spectroscopic and Synthetic Overview of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. Due to the absence of publicly available experimental spectroscopic data for this specific compound, this guide presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on the analysis of analogous structures. Furthermore, a comprehensive, multi-step synthetic protocol is proposed, drawing from established methodologies for the synthesis of related 3-substituted azetidine derivatives. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules.

Predicted Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

The predicted ¹H and ¹³C NMR chemical shifts are based on the functional groups present in the molecule and typical values for N-Boc protected azetidine derivatives.

Table 1: Predicted ¹H NMR Spectral Data

AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-C(CH ₃)₃ (Boc)1.45Singlet9H
-CH (NH₂)CH₃2.8 - 3.0Quartet1H
-CH - (Azetidine Ring)2.9 - 3.2Multiplet1H
Azetidine Ring CH3.5 - 3.9Multiplet4H
-CH(NH₂)CH1.1 - 1.3Doublet3H
-NH1.5 - 2.5 (Broad)Broad Singlet2H

Table 2: Predicted ¹³C NMR Spectral Data

AssignmentPredicted Chemical Shift (δ, ppm)
-C (CH₃)₃ (Boc)~28.5
-C (CH₃)₃ (Boc)~79.5
-C =O (Carbamate)~156.0
Azetidine Ring C H₂55.0 - 60.0
Azetidine Ring C H35.0 - 40.0
-C H(NH₂)CH₃48.0 - 52.0
-CH(NH₂)C H₃18.0 - 22.0
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to show characteristic absorption bands corresponding to the N-H, C-H, C=O, and C-N bonds within the molecule.

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3350 - 3250N-H StretchPrimary Amine
2975 - 2850C-H StretchAlkyl
1690 - 1670C=O StretchCarbamate
1550 - 1480N-H BendPrimary Amine
1400 - 1350C-H Bendt-Butyl
1170 - 1150C-N StretchCarbamate/Azetidine
Predicted Mass Spectrometry (MS) Data

The mass spectrum, particularly under electrospray ionization (ESI) conditions, is expected to show the protonated molecular ion.

Table 4: Predicted Mass Spectrometry (MS) Data

IonPredicted m/z
[M+H]⁺215.1754
[M+Na]⁺237.1573

Proposed Experimental Protocols

The following is a proposed multi-step synthesis for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate based on established chemical transformations for similar azetidine derivatives. This protocol starts from the commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

Synthesis of tert-Butyl 3-(1-nitroethyl)azetidine-1-carboxylate (Step 1)

This step involves a Henry (nitroaldol) reaction between the azetidinone and nitroethane.

  • Materials:

    • tert-Butyl 3-oxoazetidine-1-carboxylate

    • Nitroethane

    • A suitable base (e.g., sodium hydroxide, potassium carbonate)

    • A suitable solvent (e.g., methanol, ethanol)

  • Procedure:

    • Dissolve tert-butyl 3-oxoazetidine-1-carboxylate in the chosen solvent in a round-bottom flask.

    • Add nitroethane to the solution.

    • Cool the mixture in an ice bath.

    • Slowly add the base to the reaction mixture while stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Reduction of the Nitro Group to an Amine (Step 2)

This step involves the reduction of the nitro group to a primary amine.

  • Materials:

    • tert-Butyl 3-(1-nitroethyl)azetidine-1-carboxylate

    • A reducing agent (e.g., Raney Nickel with H₂, or zinc dust in acetic acid)

    • A suitable solvent (e.g., methanol, ethanol for catalytic hydrogenation; acetic acid for zinc reduction)

  • Procedure (using Catalytic Hydrogenation):

    • Dissolve the nitro compound in the chosen solvent in a hydrogenation vessel.

    • Add a catalytic amount of Raney Nickel.

    • Pressurize the vessel with hydrogen gas (typically 50 psi).

    • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or the cessation of hydrogen uptake).

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

    • Further purification can be achieved by column chromatography if necessary.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway from tert-butyl 3-oxoazetidine-1-carboxylate to the target compound.

G Synthetic Pathway for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate start tert-Butyl 3-oxoazetidine-1-carboxylate intermediate tert-Butyl 3-(1-nitroethyl)azetidine-1-carboxylate start->intermediate Nitroethane, Base (Henry Reaction) product tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate intermediate->product Reduction (e.g., Raney Ni, H₂) G Spectroscopic Characterization Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesized Product purification Purified Compound synthesis->purification Column Chromatography nmr NMR (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms structure_verification Structure Verification nmr->structure_verification ir->structure_verification ms->structure_verification

Navigating the Landscape of Substituted Azetidines: A Technical Guide to the Availability and Purity of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the sourcing of novel chemical building blocks is a critical starting point. This technical guide addresses the commercial availability and purity of the specific compound tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. Initial investigations reveal that this exact molecule is not a readily available catalog item. Therefore, this document expands its scope to provide a comprehensive overview of structurally related and commercially accessible azetidine derivatives, alongside generalized protocols for their synthesis, purification, and analytical characterization.

The azetidine scaffold is of significant interest in medicinal chemistry, acting as a versatile bioisosteric replacement for larger ring systems like piperidine or pyrrolidine.[1] Its incorporation can lead to improved metabolic stability, enhanced solubility, and optimized ligand-target interactions.[1] The target compound, tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, represents a valuable building block with a protected primary amine, making it suitable for a range of synthetic transformations in drug discovery programs.

Commercial Availability of Structurally Related Azetidine Derivatives

While a direct commercial source for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate has not been identified, numerous suppliers offer a variety of substituted tert-butyl azetidine-1-carboxylate derivatives. These analogs serve as excellent starting materials or structural probes for research and development. The following table summarizes the availability and typical purity of several closely related compounds.

Compound NameCAS NumberRepresentative Supplier(s)Typical Purity
tert-Butyl 3-aminoazetidine-1-carboxylate193269-78-2Ambeed≥95%
tert-Butyl 3-(aminomethyl)azetidine-1-carboxylate325775-44-8BLDpharm≥95%
tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate898271-20-0ChemScene≥97%
tert-butyl 3-amino-3-(2-methoxyethyl)azetidine-1-carboxylate1782647-44-2Advanced ChemBlocks97%[2]
tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate1254120-12-1Benchchem≥95%
tert-butyl 3-(6-aminopyridin-3-yl)azetidine-1-carboxylate1346673-86-6Knight Chemicals>95%

This table is not exhaustive but provides a representative sample of commercially available building blocks. Purity levels are as stated by suppliers and should be independently verified.

Synthesis and Purification Strategies

Given the lack of direct commercial availability, researchers may need to synthesize tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. A plausible synthetic route would involve the reductive amination of a ketone precursor, tert-Butyl 3-(1-oxoethyl)azetidine-1-carboxylate. This precursor could potentially be synthesized from commercially available tert-butyl 3-oxoazetidine-1-carboxylate.

The general synthetic approach for related azetidine derivatives often involves multi-step sequences starting from protected azetidine intermediates.[3] Common transformations include nucleophilic substitutions and oxidations/reductions.[3][4][5]

G start tert-Butyl 3-oxoazetidine-1-carboxylate step1 Grignard Reaction (e.g., MeMgBr) start->step1 intermediate1 tert-Butyl 3-hydroxy-3-(1-hydroxyethyl)azetidine-1-carboxylate step1->intermediate1 step2 Oxidation (e.g., Dess-Martin) intermediate1->step2 intermediate2 tert-Butyl 3-acetylazetidine-1-carboxylate step2->intermediate2 step3 Reductive Amination (e.g., NH3, NaBH3CN) intermediate2->step3 product tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate step3->product

A plausible synthetic pathway to the target compound.
General Experimental Protocol: Purification by Column Chromatography

Purification of the crude product is essential to remove unreacted starting materials, reagents, and byproducts. Flash column chromatography is a standard method for purifying Boc-protected amines.

  • Slurry Preparation: Adsorb the crude reaction mixture onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane or ethyl acetate) and then removing the solvent under reduced pressure.

  • Column Packing: Prepare a silica gel column in the desired eluent system. A common eluent for this class of compounds is a gradient of ethyl acetate in heptane or hexane.[5]

  • Loading and Elution: Carefully load the dried slurry onto the top of the packed column. Begin elution with the starting solvent mixture, gradually increasing the polarity to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) using an appropriate staining method (e.g., ninhydrin for primary amines or potassium permanganate).

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Purity Analysis and Characterization

Rigorous analytical testing is mandatory to confirm the identity and purity of the final compound. A combination of chromatographic and spectroscopic methods should be employed.

Experimental Protocol: Purity Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds.[6][]

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Create a dilution for analysis (e.g., 0.1 mg/mL).

  • Instrumentation:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient might run from 5% B to 95% B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm and 254 nm.

  • Analysis: Inject 5-10 µL of the sample solution. The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area.

Structural Verification by NMR and MS

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the molecular structure.

  • ¹H NMR Spectroscopy: This technique provides information on the number and environment of protons. For tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, one would expect to see a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm.[6] Other key signals would include multiplets for the azetidine ring protons and signals corresponding to the aminoethyl side chain.

  • ¹³C NMR Spectroscopy: This analysis confirms the carbon framework of the molecule. Diagnostic peaks include those for the carbonyl carbon of the Boc group, the quaternary and methyl carbons of the tert-butyl group, and the carbons of the azetidine ring and side chain.[6]

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) MS is typically used to confirm the molecular weight. The compound would be expected to show a protonated molecular ion [M+H]⁺ corresponding to its molecular formula (C₁₀H₂₀N₂O₂).

G start Synthesized or Sourced Compound hplc Purity Assessment (HPLC) start->hplc nmr Structural Verification (¹H and ¹³C NMR) start->nmr ms Molecular Weight Confirmation (MS) start->ms decision Purity & Identity Confirmed? hplc->decision nmr->decision ms->decision pass Proceed to Application decision->pass Yes fail Re-purify or Re-synthesize decision->fail No

Workflow for analytical quality control of the compound.

References

The Azetidine Scaffold: A Technical Guide to a Privileged Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with superior pharmacological profiles is paramount. Among the saturated heterocycles, the azetidine ring—a four-membered, nitrogen-containing scaffold—has emerged as a "privileged" structure in modern drug design.[1] Its growing prominence stems from a unique confluence of structural and physicochemical properties that medicinal chemists can exploit to overcome challenges in potency, selectivity, and pharmacokinetics.

The azetidine ring occupies a distinctive chemical space between the highly strained, reactive aziridine and the more flexible, five-membered pyrrolidine.[1] This intermediate nature imparts a constrained geometry, which can pre-organize substituents into a conformation favorable for binding to a biological target, thereby minimizing the entropic penalty of binding and potentially boosting potency.[2] Historically, the inherent ring strain (approx. 25.4 kcal/mol) made the synthesis of functionalized azetidines a formidable challenge, limiting their application.[3] However, recent decades have witnessed significant breakthroughs in synthetic methodologies, making a diverse array of azetidine-containing building blocks readily accessible.[1][3]

Consequently, the azetidine motif is now a key component in several approved drugs and numerous clinical candidates, demonstrating remarkable versatility across a spectrum of therapeutic areas, including oncology, inflammation, and cardiovascular disease.[1][4] This guide provides an in-depth technical overview of azetidine-containing building blocks, summarizing key data, detailing relevant experimental protocols, and visualizing their role in critical biological pathways.

Properties and Advantages of the Azetidine Scaffold

The incorporation of an azetidine ring into a drug candidate can confer several desirable properties:

  • Structural Rigidity and Vectorial Control: The puckered, four-membered ring restricts conformational flexibility, allowing for precise, three-dimensional positioning of functional groups. This "vectorial control" is crucial for optimizing interactions with target proteins.

  • Improved Physicochemical Properties: Azetidines can serve as effective bioisosteres for other cyclic and acyclic moieties. Their incorporation often leads to reduced lipophilicity (logP) and increased aqueous solubility compared to larger carbocyclic or heterocyclic analogues, which can improve pharmacokinetic profiles.

  • Metabolic Stability: The azetidine ring itself is generally stable to metabolic degradation. Furthermore, its rigid nature can shield adjacent functional groups from metabolic enzymes, enhancing the metabolic stability of the entire molecule.

  • Novel Chemical Space: The use of azetidines allows chemists to explore novel and underutilized chemical space, providing a pathway to circumvent existing patents and discover compounds with new pharmacological profiles.

Applications in Drug Discovery: Case Studies

The utility of the azetidine scaffold is best illustrated through its incorporation into successful drug molecules. The following examples highlight its application in targeting different classes of proteins.

Kinase Inhibition: Cobimetinib and Tofacitinib

Kinases are a major class of drug targets, particularly in oncology and immunology. The precise orientation of substituents afforded by the azetidine ring is well-suited for targeting the highly conserved ATP-binding pocket of kinases.

  • Cobimetinib (Cotellic®) is a potent and selective inhibitor of MEK1, a key kinase in the RAS/RAF/MEK/ERK signaling pathway.[1][3] Dysregulation of this pathway is a hallmark of many cancers, including melanoma.[5] The azetidine moiety in Cobimetinib is crucial for its binding and activity.

  • Tofacitinib (Xeljanz®) is an inhibitor of the Janus kinase (JAK) family, primarily JAK1 and JAK3.[6] By blocking this pathway, Tofacitinib modulates the signaling of multiple cytokines involved in the inflammatory response, making it an effective treatment for autoimmune diseases like rheumatoid arthritis.[7]

Calcium Channel Blockade: Azelnidipine
  • Azelnidipine (CalBlock®) is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[8] It blocks L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[9] The azetidine ring in Azelnidipine contributes to its unique pharmacokinetic profile, including a long duration of action.[10]

Targeting Transcription Factors: Experimental STAT3 Inhibitors

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is aberrantly activated in numerous cancers. The development of small-molecule STAT3 inhibitors is a significant challenge. Recent studies have shown that azetidine-based compounds can serve as potent and selective STAT3 inhibitors, demonstrating the scaffold's utility against challenging targets.[11][12]

Quantitative Data on Azetidine-Containing Drugs

The following tables summarize key quantitative data for the discussed compounds, providing a basis for comparison of their potency and pharmacokinetic properties.

Table 1: In Vitro Potency (IC₅₀) of Azetidine-Containing Drugs

Compound Target(s) IC₅₀ Value(s) Disease Area
Cobimetinib MEK1 4.2 nM[1][2][3] Oncology
Tofacitinib JAK1 112 nM[6] Immunology
JAK2 20 nM[6]
JAK3 1 nM[6]
Azelnidipine L-type Ca²⁺ Channel (Effective Blocker)[10][13] Hypertension
H182 (Experimental) STAT3 0.66 µM[11] Oncology

| H172 (Experimental) | STAT3 | 0.98 µM[11] | Oncology |

Table 2: Pharmacokinetic Parameters of Azetidine-Containing Drugs in Humans

Compound Bioavailability (F) Half-Life (t½) Time to Peak (Tₘₐₓ) Primary Metabolism
Cobimetinib ~28% (extensive gut metabolism)[3] ~44 hours (2.2 days)[4][14] ~1-3 hours[15] CYP3A, UGT2B7[14]
Tofacitinib 74%[2] ~3 hours[1][16] ~0.5-1 hour[16] CYP3A4, CYP2C19[2]

| Azelnidipine | (Not specified, rapid absorption)[11] | ~8.7 - 28 hours[11] | ~2.6 - 4.1 hours[11] | CYP3A4 |

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the points of intervention for Cobimetinib and Tofacitinib in their respective signaling pathways.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Growth Factor Receptor (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Activates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Cobimetinib Cobimetinib Cobimetinib->Inhibit

Caption: RAS/RAF/MEK/ERK pathway with Cobimetinib inhibition of MEK1/2.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK (JAK1, JAK3) Receptor->JAK Activates JAK->JAK STAT_unphos STAT (monomer) JAK->STAT_unphos Recruits & Phosphorylates STAT_phos STAT-P (monomer) STAT_dimer STAT-P Dimer STAT_phos->STAT_dimer Dimerizes Gene Gene Transcription (Inflammation) STAT_dimer->Gene Translocates & Activates Cytokine Cytokine (e.g., IL-2, IL-6) Cytokine->Receptor Binds Tofacitinib Tofacitinib Tofacitinib->Inhibit_JAK

Caption: The JAK-STAT signaling pathway with Tofacitinib inhibition of JAKs.

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the synthesis of azetidine building blocks and the evaluation of their biological activity.

Synthesis of a Key Azetidine Building Block: N-Boc-azetidin-3-one

N-Boc-azetidin-3-one is a versatile intermediate for the synthesis of various 3-substituted azetidines. A common method involves the oxidation of the corresponding alcohol.

  • Objective: To synthesize tert-Butyl 3-oxoazetidine-1-carboxylate from 3-hydroxyazetidine-1-carboxylate.

  • Procedure Outline (Swern Oxidation variant):

    • Dissolve 3-hydroxyazetidine-1-carboxylate in a suitable anhydrous solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -78 °C).

    • Slowly add a solution of oxalyl chloride or trifluoroacetic anhydride in the same solvent.

    • Add dimethyl sulfoxide (DMSO) dropwise, maintaining the low temperature, and stir for a short period (e.g., 15-30 minutes).

    • Add a hindered base, such as triethylamine, to the reaction mixture and allow it to warm to room temperature.

    • Quench the reaction with water and perform a standard aqueous workup. Extract the product with an organic solvent.

    • Dry the combined organic layers, concentrate under reduced pressure, and purify the resulting residue, typically by silica gel chromatography, to yield the desired ketone.

General Procedure for Aza-Michael Addition to an Azetidine Scaffold

This method describes the functionalization of an azetidine ring via conjugate addition, a powerful C-N bond-forming reaction.

  • Objective: To synthesize functionalized 3-substituted azetidines from an α,β-unsaturated azetidine ester.

  • Procedure Outline:

    • Dissolve the starting material, for example, tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate, in a suitable solvent such as acetonitrile.

    • Add an equimolar amount of the desired N-heterocyclic amine (e.g., pyrazole, imidazole).

    • Add a non-nucleophilic base catalyst, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

    • Stir the reaction mixture at an elevated temperature (e.g., 65 °C) for 4-16 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via flash chromatography to obtain the desired functionalized azetidine derivative.

Biochemical Kinase Assay for IC₅₀ Determination (MEK1 Example)

This protocol outlines a general method to determine the potency of a test compound against a purified kinase enzyme.

  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a compound against MEK1 kinase.

  • Procedure Outline (using ADP-Glo™ Assay as a detection method):

    • Reagent Preparation: Prepare a kinase buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT). Prepare solutions of purified active recombinant MEK1 enzyme, its inactive substrate (e.g., ERK2), and ATP. Prepare serial dilutions of the test compound (e.g., Cobimetinib).[6]

    • Kinase Reaction: In a 384-well plate, add the diluted inhibitor. Add a master mix containing the MEK1 enzyme and ERK2 substrate. Incubate briefly to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP. Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature or 30°C.[6]

    • Detection: Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

    • Add Kinase Detection Reagent. This converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the MEK1 activity.

    • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

Conclusion

The azetidine scaffold has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties provide a powerful tool for drug designers to craft molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The success of drugs like Cobimetinib and Tofacitinib validates the utility of this "privileged" building block. As synthetic methodologies continue to evolve, enabling access to an even greater diversity of functionalized azetidines, their role in the discovery of next-generation therapeutics is set to expand even further. This guide serves as a foundational resource for researchers looking to leverage the strategic advantages of the azetidine ring in their drug discovery programs.

References

Navigating the Synthesis and Handling of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide pertains to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. Specific safety and handling data for this exact molecule is not publicly available. The information provided herein is extrapolated from safety data sheets (SDS) of structurally similar azetidine derivatives. All procedures should be conducted with a thorough risk assessment and under the supervision of qualified personnel.

Introduction

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a substituted azetidine, a class of saturated four-membered nitrogen-containing heterocyclic compounds. The azetidine ring is a key structural motif in numerous biologically active compounds and serves as a valuable building block in medicinal chemistry. The presence of a chiral aminotheyl side chain and a tert-butoxycarbonyl (Boc) protecting group makes this molecule a versatile intermediate for the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of the available safety information, handling procedures, and generalized experimental workflows relevant to this class of compounds.

Physicochemical and Safety Data

Due to the absence of a specific Safety Data Sheet (SDS) for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, the following table summarizes the hazards and precautionary measures based on closely related and structurally analogous compounds. Researchers must treat the target compound with, at minimum, the same level of caution.

Property/Hazard Information (Based on Analogous Compounds) References
Pictogram(s) [1][2]
Signal Word Warning[1][2]
Hazard Statements (H-Statements) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][3]
Precautionary Statements (P-Statements) Prevention: P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P264: Wash skin thoroughly after handling.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection.Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P312: Call a POISON CENTER or doctor if you feel unwell.P332+P313: If skin irritation occurs: Get medical advice/attention.P337+P313: If eye irritation persists: Get medical advice/attention.P362: Take off contaminated clothing and wash before reuse.Storage: P403+P233: Store in a well-ventilated place. Keep container tightly closed.P405: Store locked up.Disposal: P501: Dispose of contents/container to an approved waste disposal plant.[1][2]
First Aid Measures Inhalation: Move person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid.[1]Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Obtain medical aid immediately.[1]Eye Contact: Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately.[1]Ingestion: Do NOT induce vomiting without medical advice. Rinse mouth with water.[1][1]
Storage Conditions Store in a tightly-closed container when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible substances.[4] Keep away from sources of ignition.[1] Store long-term in a cool, dry place.[1][1][4]
Incompatible Materials Strong oxidizing agents, strong acids.[5]

Experimental Protocols & Workflows

General Handling Procedure

The following diagram illustrates a standard workflow for handling tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate in a laboratory setting.

G cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Post-Experiment a Conduct Risk Assessment b Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) a->b c Retrieve from Storage (Cool, Dry, Well-Ventilated) b->c d Weigh/Measure in Fume Hood c->d e Perform Experiment d->e f Decontaminate Glassware & Equipment e->f h Remove and Dispose of PPE Properly e->h g Dispose of Waste in Accordance with Regulations f->g i Wash Hands Thoroughly h->i

Caption: Standard Laboratory Workflow for Handling Azetidine Derivatives.

Hierarchy of Safety Controls

When working with potentially hazardous chemicals like tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a hierarchical approach to safety is paramount. The following diagram illustrates this principle.

G cluster_hierarchy Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering administrative Administrative Controls (e.g., SOPs, Training) engineering->administrative ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe

Caption: Hierarchy of Safety Controls for Chemical Handling.

Biological Context and Signaling Pathways

Currently, there is no specific information available in the public domain regarding the biological activity or associated signaling pathways for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate. However, substituted azetidines are known to interact with a variety of biological targets. For instance, azetidine-3-carboxylic acid derivatives have been investigated as agonists for sphingosine-1-phosphate (S1P) receptors, which are involved in inflammatory diseases.[1] Given its structural features, it is plausible that this compound could be explored as an intermediate in the development of agents targeting enzymes or receptors where the azetidine moiety can serve as a rigid scaffold to orient the pharmacophoric aminoethyl side chain. Further research is required to elucidate its specific biological functions.

Conclusion

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a potentially valuable building block for drug discovery and development. While specific safety and handling data are lacking, a cautious approach based on the known hazards of structurally similar compounds is essential. Researchers and scientists should adhere to strict safety protocols, including the use of appropriate personal protective equipment and engineering controls. The provided workflows and safety hierarchy offer a framework for the safe handling and use of this and other novel chemical entities in a research setting.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Novel Derivatives from tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of a diverse library of novel chemical entities derived from the versatile building block, tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The primary amino group of this starting material serves as a key functional handle for various chemical transformations, including N-acylation, N-sulfonylation, and reductive amination. These reactions enable the systematic exploration of the chemical space around the azetidine core, a privileged scaffold in medicinal chemistry.

The protocols outlined below are designed to be adaptable for a wide range of reactants, facilitating the generation of compound libraries for screening in drug discovery programs.

Synthesis of N-Acyl and N-Sulfonyl Derivatives

The primary amine of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate can be readily acylated or sulfonylated to yield the corresponding amides and sulfonamides. These functional groups are prevalent in many marketed drugs and can significantly influence the physicochemical and pharmacological properties of a molecule.

General Protocol for N-Acylation

This protocol describes the reaction of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate with an acyl chloride in the presence of a non-nucleophilic base.

Experimental Protocol:

  • To a solution of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a suitable non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.).

  • Stir the solution for 10 minutes.

  • Slowly add a solution of the desired acyl chloride (1.1 eq.) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired N-acyl derivative.

General Protocol for N-Sulfonylation

This protocol outlines the synthesis of sulfonamides via the reaction with a sulfonyl chloride.

Experimental Protocol:

  • Dissolve tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.5 eq.) in anhydrous dichloromethane (DCM, 0.1 M) and cool the mixture to 0 °C.

  • Add the desired sulfonyl chloride (1.2 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, dilute the reaction mixture with DCM and wash with 1 M HCl (aq), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (e.g., ethyl acetate/hexanes) to yield the pure N-sulfonyl derivative.

Data Presentation: N-Acyl and N-Sulfonyl Derivatives
EntryAcyl/Sulfonyl ChlorideProductYield (%)Purity (%) (LC-MS)
1Benzoyl chloridetert-Butyl 3-(1-(benzamido)ethyl)azetidine-1-carboxylate88>98
2Acetyl chloridetert-Butyl 3-(1-acetamidoethyl)azetidine-1-carboxylate92>99
3Cyclopropanecarbonyl chloridetert-Butyl 3-(1-(cyclopropanecarboxamido)ethyl)azetidine-1-carboxylate85>97
4Benzenesulfonyl chloridetert-Butyl 3-(1-(phenylsulfonamido)ethyl)azetidine-1-carboxylate82>98
5Methanesulfonyl chloridetert-Butyl 3-(1-(methylsulfonamido)ethyl)azetidine-1-carboxylate89>99

Synthesis of N-Alkyl Derivatives via Reductive Amination

Reductive amination is a powerful method for forming carbon-nitrogen bonds. This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary amine.

General Protocol for Reductive Amination

This protocol employs sodium triacetoxyborohydride as a mild reducing agent, which is compatible with a wide range of functional groups.

Experimental Protocol:

  • To a stirred solution of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq.).

  • If desired, a catalytic amount of acetic acid (0.1 eq.) can be added to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkyl derivative.

Data Presentation: N-Alkyl Derivatives
EntryAldehyde/KetoneProductYield (%)Purity (%) (LC-MS)
1Benzaldehydetert-Butyl 3-(1-(benzylamino)ethyl)azetidine-1-carboxylate78>97
2Isobutyraldehydetert-Butyl 3-(1-(isobutylamino)ethyl)azetidine-1-carboxylate81>98
3Cyclohexanonetert-Butyl 3-(1-(cyclohexylamino)ethyl)azetidine-1-carboxylate75>96
44-Fluorobenzaldehydetert-Butyl 3-(1-((4-fluorobenzyl)amino)ethyl)azetidine-1-carboxylate79>98
5Acetonetert-Butyl 3-(1-(isopropylamino)ethyl)azetidine-1-carboxylate85>99

Visualizations

Experimental Workflow for N-Acylation/N-Sulfonylation

N_Acylation_Sulfonylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification start_mat tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate dissolve Dissolve in anhydrous DCM (0°C) start_mat->dissolve reagent Acyl/Sulfonyl Chloride (1.1-1.2 eq.) add_reagent Add Acyl/Sulfonyl Chloride reagent->add_reagent base Base (TEA or DIPEA) (1.2-1.5 eq.) base->dissolve dissolve->add_reagent stir Stir at RT (2-24h) add_reagent->stir quench Quench (aq. NaHCO₃) stir->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify product Final N-Acyl or N-Sulfonyl Derivative purify->product

Caption: Workflow for N-acylation and N-sulfonylation reactions.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification start_mat tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate mix Mix Amine & Carbonyl in DCM/DCE start_mat->mix carbonyl Aldehyde or Ketone (1.1 eq.) carbonyl->mix reducing_agent NaBH(OAc)₃ (1.5 eq.) reduction Add NaBH(OAc)₃ Stir at RT (12-24h) reducing_agent->reduction imine_formation Stir at RT (1-2h) (Imine Formation) mix->imine_formation imine_formation->reduction quench Quench (aq. NaHCO₃) reduction->quench extract Extract with DCM quench->extract dry Dry & Concentrate extract->dry purify Flash Chromatography dry->purify product Final N-Alkyl Derivative purify->product

Caption: Workflow for one-pot reductive amination.

Application Notes and Protocols for the Use of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in modern drug discovery and chemical biology. These modifications can enhance proteolytic stability, modulate receptor affinity and selectivity, and introduce novel functionalities. Azetidine-containing amino acids, in particular, are of significant interest due to their ability to induce specific conformational constraints, such as β-turns, within a peptide backbone. This can lead to peptides with improved biological activity and pharmacokinetic properties.[1][2]

This document provides detailed application notes and protocols for the use of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate , a unique building block for solid-phase peptide synthesis (SPPS). The presence of a chiral center on the ethylamine substituent offers the potential for diastereoselective interactions within the peptide structure. The tert-butyloxycarbonyl (Boc) protecting group on the azetidine nitrogen allows for its direct use in standard Boc-based SPPS protocols.

Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

The target compound can be synthesized from commercially available starting materials. A plausible and efficient synthetic route involves the oxidation of a hydroxymethyl precursor to an aldehyde, followed by a reductive amination step.

Proposed Synthetic Workflow

Synthesis_Workflow start tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate aldehyde tert-Butyl 3-formylazetidine-1-carboxylate start->aldehyde Oxidation (e.g., Swern or Dess-Martin) product tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate aldehyde->product Reductive Amination (e.g., NH4OAc, NaBH3CN)

Caption: Proposed synthesis of the target amino acid.

Experimental Protocol: Synthesis

Step 1: Oxidation to tert-Butyl 3-formylazetidine-1-carboxylate

This protocol is adapted from a known procedure for the oxidation of the corresponding hydroxymethyl compound.[1]

  • To a stirred solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) at -78 °C, add dimethyl sulfoxide (DMSO) (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 eq) in DCM.

  • Stir for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the aldehyde.

Step 2: Reductive Amination to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

This is a general procedure for reductive amination.[3][4]

  • Dissolve tert-butyl 3-formylazetidine-1-carboxylate (1.0 eq) in methanol.

  • Add ammonium acetate (10 eq) and stir until dissolved.

  • Add sodium cyanoborohydride (NaBH3CN) (1.5 eq) portion-wise.

  • Stir the reaction mixture at room temperature overnight.

  • Concentrate the mixture under reduced pressure.

  • Take up the residue in water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired product.

Incorporation into Peptides using Boc-SPPS

The synthesized amino acid can be directly used in standard Boc solid-phase peptide synthesis protocols. Due to the potential for steric hindrance from the azetidine ring and the ethyl substituent, optimized coupling conditions are recommended.

Boc-SPPS Workflow

Boc_SPPS_Cycle resin Resin-Bound Peptide deprotection Boc Deprotection (25-50% TFA in DCM) resin->deprotection neutralization Neutralization (5-10% DIEA in DMF) deprotection->neutralization coupling Coupling of Boc-Azetidine-AA (e.g., HATU/DIEA in DMF) neutralization->coupling wash Wash (DMF, DCM) coupling->wash final_peptide Elongated Peptide coupling->final_peptide wash->resin Repeat Cycle

Caption: Standard cycle for Boc-SPPS.

Experimental Protocol: Peptide Synthesis

This protocol outlines a single coupling cycle for incorporating tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate into a growing peptide chain on a solid support (e.g., MBHA resin for a C-terminal amide).

1. Resin Preparation:

  • Swell the resin in DCM for 30 minutes in a reaction vessel.

2. Boc Deprotection:

  • Drain the DCM.

  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin.

  • Agitate for 1-2 minutes, then drain.

  • Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

  • Drain the TFA solution and wash the resin thoroughly with DCM.

3. Neutralization:

  • Wash the resin with 5-10% N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2 x 2 minutes).

  • Wash the resin with DMF.

4. Coupling:

  • In a separate vessel, pre-activate a solution of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (3-4 equivalents relative to resin loading) and HATU (3-4 equivalents) in DMF.

  • Add DIEA (6-8 equivalents) to the amino acid solution.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized resin.

  • Agitate the mixture for 1-4 hours. Monitor the reaction progress using a qualitative test (e.g., Kaiser test). For sterically hindered amino acids, longer coupling times or a second coupling may be necessary.[5][6]

5. Washing:

  • After a negative Kaiser test, drain the coupling solution.

  • Wash the resin with DMF (3 times), DCM (3 times), and finally with methanol to prepare for the next cycle or for drying.

6. Cleavage and Deprotection:

  • Once the peptide synthesis is complete, wash the resin with DCM and dry under vacuum.

  • Treat the resin with a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/1,2-ethanedithiol).

  • Stir at room temperature for 1-2 hours.

  • Filter the resin and wash with additional TFA.

  • Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum.

7. Purification and Characterization:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Characterize the purified peptide by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC to confirm its identity and purity.

Quantitative Data (Illustrative)

Table 1: Synthesis Yields

StepProductStarting MaterialReagentsIllustrative Yield
1tert-Butyl 3-formylazetidine-1-carboxylatetert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylateSwern Oxidation75-85%
2tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylatetert-Butyl 3-formylazetidine-1-carboxylateReductive Amination60-70%

Table 2: Peptide Synthesis Coupling Efficiency

Coupling CycleAmino AcidCoupling ReagentCoupling TimeIllustrative Coupling Efficiency
N+1Boc-Ala-OHHATU/DIEA30 min>99%
N+2tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylateHATU/DIEA2 hours95-98% (single coupling)
N+2 (re-couple)tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylateHATU/DIEA2 hours>99% (after re-coupling)
N+3Boc-Phe-OHHATU/DIEA30 min>99%

Table 3: Final Peptide Characterization

Peptide Sequence (Example)Crude Purity (by RP-HPLC)Purified Purity (by RP-HPLC)Observed Mass (ESI-MS)Expected Mass
Ac-Ala-(Aea)-Phe-NH₂ (Aea = 3-(1-aminoethyl)azetidine)~70%>98%[M+H]⁺ = 389.2388.5

Conclusion

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a valuable, albeit specialized, building block for peptide synthesis. Its incorporation can introduce conformational constraints and a novel side chain for further diversification. While its synthesis is achievable through standard organic transformations, its use in SPPS may require optimized coupling conditions due to potential steric hindrance. The protocols outlined in this document, based on established methods for non-natural and sterically hindered amino acids, provide a robust starting point for researchers and drug developers aiming to explore the unique properties of azetidine-containing peptides. As with any non-standard building block, small-scale test couplings are recommended to determine the optimal conditions for a specific peptide sequence.

References

Protocol for N-Boc Deprotection of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] This document provides a detailed protocol for the N-Boc deprotection of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate to yield 3-(1-aminoethyl)azetidine.

The deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an appropriate organic solvent.[3][4] The choice of reagent and conditions can be critical to ensure complete deprotection while minimizing side reactions. The azetidine ring is generally stable under these acidic conditions, with no ring-opening observed.[5][6]

This protocol outlines two common and effective methods for the N-Boc deprotection of the specified substrate: one using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and another using Hydrogen Chloride (HCl) in 1,4-Dioxane. These methods are broadly applicable to a range of Boc-protected amines.

Experimental Protocols

Materials and Equipment
  • tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • 4M Hydrogen chloride (HCl) in 1,4-Dioxane

  • 1,4-Dioxane, anhydrous

  • Methanol (MeOH)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • Thin-layer chromatography (TLC) plates and developing chamber

  • LC-MS for reaction monitoring and product characterization

Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is a standard and highly effective procedure for Boc deprotection.[7]

  • Reaction Setup: Dissolve tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 equiv.) in anhydrous Dichloromethane (DCM) (10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add Trifluoroacetic acid (TFA) (10-20 equiv.) to the stirred solution. A common ratio is a 1:1 mixture of DCM and TFA.[8]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • To obtain the free amine, dissolve the residue in a minimal amount of water and basify to pH > 10 with a saturated aqueous solution of NaHCO₃ or NaOH.

    • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the free amine.

    • To isolate the TFA salt, after the initial concentration, add cold diethyl ether to the residue to precipitate the product. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1][9]

Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane

This method provides the hydrochloride salt of the amine directly and is often preferred when a solid product is desired.

  • Reaction Setup: Dissolve tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 equiv.) in anhydrous 1,4-Dioxane or Methanol (10 mL per gram of substrate) in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: To the stirred solution, add a 4M solution of HCl in 1,4-Dioxane (5-10 equiv.).

  • Reaction: Stir the mixture at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

    • Add diethyl ether to the residue to induce precipitation of the hydrochloride salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield the desired 3-(1-aminoethyl)azetidine dihydrochloride salt.

Data Presentation

MethodReagent (equiv.)SolventTemperature (°C)Time (h)Typical YieldProduct Form
1 TFA (10-20)DCM0 to RT1 - 4>90%TFA Salt / Free Base
2 4M HCl in Dioxane (5-10)1,4-Dioxane/MeOHRT1 - 4>90%HCl Salt

Mandatory Visualization

experimental_workflow Experimental Workflow for N-Boc Deprotection cluster_start Starting Material cluster_method1 Method 1: TFA/DCM cluster_method2 Method 2: HCl/Dioxane start tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate dissolve_dcm Dissolve in DCM start->dissolve_dcm dissolve_dioxane Dissolve in Dioxane/MeOH start->dissolve_dioxane cool Cool to 0°C dissolve_dcm->cool add_tfa Add TFA cool->add_tfa react_rt1 Stir at RT (1-4h) add_tfa->react_rt1 monitor1 Monitor (TLC/LC-MS) react_rt1->monitor1 workup1 Work-up monitor1->workup1 product1a Free Amine workup1->product1a product1b TFA Salt workup1->product1b add_hcl Add 4M HCl in Dioxane dissolve_dioxane->add_hcl react_rt2 Stir at RT (1-4h) add_hcl->react_rt2 monitor2 Monitor (TLC/LC-MS) react_rt2->monitor2 workup2 Work-up monitor2->workup2 product2 HCl Salt workup2->product2

Caption: Workflow for N-Boc deprotection using TFA and HCl methods.

References

Application Notes and Protocols for Chiral Separation of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The enantiomers of pharmaceutically active compounds can exhibit significantly different pharmacological and toxicological profiles. Consequently, the development of robust and efficient methods for chiral separation is a critical aspect of drug development and quality control. This document provides detailed application notes and protocols for the chiral separation of the enantiomers of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents. The protocols described herein focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), which are highly effective techniques for the resolution of chiral amines and their derivatives.[1][2] Polysaccharide-based chiral stationary phases (CSPs) are highlighted due to their broad applicability and success in separating a wide range of chiral compounds.[3][4]

Data Presentation

The following tables summarize the proposed starting conditions for the chiral separation of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate enantiomers by HPLC and SFC. These conditions are based on established methods for the separation of analogous chiral amines and amino acid derivatives.[1][2][3]

Table 1: Proposed HPLC Method Parameters

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Stationary Phase Chiralpak® IA or Chiralcel® OD-HChiralpak® IC
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)Acetonitrile / Water / Trifluoroacetic Acid (70:30:0.1, v/v/v)
Flow Rate 1.0 mL/min1.0 mL/min
Column Temperature 25 °C25 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 10 µL10 µL
Sample Concentration 1 mg/mL in Mobile Phase1 mg/mL in Mobile Phase

Table 2: Proposed SFC Method Parameters

ParameterCondition 1Condition 2
Chiral Stationary Phase Chiralpak® AD-H or Lux® Amylose-1Chiralpak® IE
Column Dimensions 150 x 4.6 mm, 3 µm150 x 4.6 mm, 3 µm
Mobile Phase CO₂ / Methanol (85:15, v/v) with 0.1% DiethylamineCO₂ / Ethanol (80:20, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar
Column Temperature 35 °C40 °C
Detection UV at 210 nmUV at 210 nm
Injection Volume 5 µL5 µL
Sample Concentration 1 mg/mL in Methanol1 mg/mL in Ethanol

Experimental Protocols

Protocol 1: Chiral Separation by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the steps for the chiral separation of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate enantiomers using HPLC with a polysaccharide-based chiral stationary phase.

1. Materials and Reagents:

  • Racemic tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

  • HPLC grade n-Hexane

  • HPLC grade Isopropanol

  • HPLC grade Acetonitrile

  • HPLC grade Water

  • Diethylamine (DEA)

  • Trifluoroacetic Acid (TFA)

  • Chiral HPLC column (e.g., Chiralpak® IA, Chiralcel® OD-H, or Chiralpak® IC)

  • HPLC system with UV detector

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at a concentration of 1 mg/mL in the initial mobile phase.

  • Ensure the sample is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. HPLC System Preparation and Operation (Normal Phase):

  • Install the selected normal phase chiral column (e.g., Chiralpak® IA).

  • Prepare the mobile phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v). Degas the mobile phase before use.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 210 nm.

  • Inject 10 µL of the prepared sample solution.

  • Run the analysis and record the chromatogram.

4. HPLC System Preparation and Operation (Reversed Phase):

  • Install the selected reversed-phase chiral column (e.g., Chiralpak® IC).

  • Prepare the mobile phase: Acetonitrile / Water / Trifluoroacetic Acid (70:30:0.1, v/v/v). Degas the mobile phase before use.

  • Set the flow rate to 1.0 mL/min and the column temperature to 25 °C.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 210 nm.

  • Inject 10 µL of the prepared sample solution.

  • Run the analysis and record the chromatogram.

5. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the retention times (tR1, tR2), resolution (Rs), and selectivity factor (α).

Protocol 2: Chiral Separation by Supercritical Fluid Chromatography (SFC)

This protocol details the chiral separation using SFC, which often provides faster analysis times compared to HPLC.[5]

1. Materials and Reagents:

  • Racemic tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

  • SFC grade Carbon Dioxide (CO₂)

  • SFC grade Methanol

  • SFC grade Ethanol

  • Diethylamine (DEA)

  • Trifluoroacetic Acid (TFA)

  • Chiral SFC column (e.g., Chiralpak® AD-H, Lux® Amylose-1, or Chiralpak® IE)

  • SFC system with UV detector and back pressure regulator

  • Volumetric flasks, pipettes, and syringes

  • 0.22 µm syringe filters

2. Sample Preparation:

  • Prepare a stock solution of the racemic analyte at a concentration of 1 mg/mL in the modifier solvent (e.g., Methanol or Ethanol).

  • Ensure the sample is fully dissolved.

  • Filter the sample solution through a 0.22 µm syringe filter before injection.

3. SFC System Preparation and Operation:

  • Install the selected chiral SFC column.

  • Set the mobile phase composition (e.g., 85% CO₂ and 15% Methanol with 0.1% DEA).

  • Set the flow rate to 3.0 mL/min, the back pressure to 150 bar, and the column temperature to 35 °C.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 210 nm.

  • Inject 5 µL of the prepared sample solution.

  • Run the analysis and record the chromatogram.

4. Method Optimization:

  • The mobile phase composition, back pressure, and temperature can be adjusted to optimize the separation. For basic analytes, a basic additive like DEA is often beneficial, while an acidic additive like TFA may be useful in some cases.[1]

5. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the retention times (tR1, tR2), resolution (Rs), and selectivity factor (α).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing SamplePrep Sample Preparation (1 mg/mL in Mobile Phase) Injection Inject Sample (10 µL) SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., Hexane/IPA/DEA) Equilibration Column Equilibration (30 min) MobilePhasePrep->Equilibration Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Peak Integration & Calculation (Rs, α) DataAcquisition->Analysis

Caption: Workflow for Chiral HPLC Separation.

SFC_Workflow cluster_prep_sfc Preparation cluster_sfc SFC Analysis cluster_data_sfc Data Processing SamplePrep_SFC Sample Preparation (1 mg/mL in Modifier) Injection_SFC Inject Sample (5 µL) SamplePrep_SFC->Injection_SFC MobilePhase_SFC Mobile Phase Setup (CO2 / Modifier) Equilibration_SFC System Equilibration MobilePhase_SFC->Equilibration_SFC Equilibration_SFC->Injection_SFC Separation_SFC Chromatographic Separation Injection_SFC->Separation_SFC Detection_SFC UV Detection (210 nm) Separation_SFC->Detection_SFC DataAcquisition_SFC Data Acquisition Detection_SFC->DataAcquisition_SFC Analysis_SFC Peak Integration & Calculation (Rs, α) DataAcquisition_SFC->Analysis_SFC

Caption: Workflow for Chiral SFC Separation.

References

Application Notes and Protocols: Scale-up Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a key building block in medicinal chemistry, valued for its constrained azetidine core and the presence of a chiral aminoethyl side chain. This structural motif is of significant interest for the development of novel therapeutic agents. This document provides a detailed protocol for the scale-up synthesis of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate, designed for researchers, scientists, and professionals in drug development. The described synthetic route is a multi-step process commencing from the commercially available 1-Boc-3-azetidinone. The protocol emphasizes robust and scalable reaction conditions to ensure reproducibility and high yields.

Overall Synthetic Scheme

The synthesis of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate is achieved through a three-step sequence starting from 1-Boc-3-azetidinone. The key transformations involve a Wittig-type olefination to introduce the ethylidene moiety, followed by a stereoselective reduction of the resulting oxime to yield the target primary amine.

Synthesis_Workflow A 1-Boc-3-azetidinone B tert-Butyl 3-ethylideneazetidine-1-carboxylate A->B  Ethyltriphenylphosphonium bromide, n-BuLi, THF, -78 °C to rt   C tert-Butyl 3-(1-(hydroxyimino)ethyl)azetidine-1-carboxylate B->C  Hydroxylamine hydrochloride, Pyridine, Ethanol, reflux   D tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate C->D  H2, Pd/C, Ethanol, rt, 50 psi  

Figure 1: Synthetic workflow for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Experimental Protocols

Step 1: Synthesis of tert-Butyl 3-ethylideneazetidine-1-carboxylate

This step involves a Wittig reaction to introduce the ethylidene group onto the azetidine ring.

  • Reagents and Materials:

    • 1-Boc-3-azetidinone

    • Ethyltriphenylphosphonium bromide

    • n-Butyllithium (n-BuLi) in hexanes

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate (EtOAc)

    • Hexanes

  • Procedure:

    • To a stirred suspension of ethyltriphenylphosphonium bromide in anhydrous THF at 0 °C under a nitrogen atmosphere, add n-butyllithium dropwise.

    • Stir the resulting orange-red solution at room temperature for 1 hour.

    • Cool the reaction mixture to -78 °C and add a solution of 1-Boc-3-azetidinone in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Step 2: Synthesis of tert-Butyl 3-(1-(hydroxyimino)ethyl)azetidine-1-carboxylate

The ethylidene intermediate is converted to the corresponding oxime in this step.

  • Reagents and Materials:

    • tert-Butyl 3-ethylideneazetidine-1-carboxylate

    • Hydroxylamine hydrochloride

    • Pyridine

    • Ethanol

    • Water

    • Ethyl acetate (EtOAc)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of tert-butyl 3-ethylideneazetidine-1-carboxylate in ethanol, add hydroxylamine hydrochloride and pyridine.

    • Heat the reaction mixture to reflux and stir for the specified time, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Add water to the residue and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude oxime.

Step 3: Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

The final step involves the reduction of the oxime to the primary amine.

  • Reagents and Materials:

    • tert-Butyl 3-(1-(hydroxyimino)ethyl)azetidine-1-carboxylate

    • 10% Palladium on carbon (Pd/C)

    • Ethanol

    • Hydrogen gas (H₂)

  • Procedure:

    • To a solution of tert-butyl 3-(1-(hydroxyimino)ethyl)azetidine-1-carboxylate in ethanol, add 10% Pd/C.

    • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

    • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the target compound, tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Data Presentation

StepStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Expected Yield (%)Purity (%)
11-Boc-3-azetidinoneEthyltriphenylphosphonium bromide, n-BuLiTHF-78 to rt1275-85>95
2tert-Butyl 3-ethylideneazetidine-1-carboxylateHydroxylamine hydrochloride, PyridineEthanolReflux4-680-90>95
3tert-Butyl 3-(1-(hydroxyimino)ethyl)azetidine-1-carboxylateH₂, 10% Pd/CEthanolrt12-1885-95>98

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.

  • Hydrogenation should be carried out in a designated area with appropriate safety measures in place.

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The described three-step sequence offers a reliable method for obtaining this valuable building block in high yield and purity, facilitating its use in drug discovery and development programs.

Troubleshooting & Optimization

Technical Support Center: Purification of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges associated with tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the purification of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate?

A1: The main purification challenges stem from the presence of a chiral center, leading to the formation of diastereomers, and the polar nature of the free amino group. The Boc-protecting group also influences the molecule's solubility and chromatographic behavior. Key challenges include:

  • Separation of diastereomers.

  • Removal of starting materials and reaction byproducts.

  • Potential for racemization during synthesis and purification.[1]

  • The compound's tendency to be an oil or a low-melting solid, making crystallization difficult.

Q2: What are the common impurities encountered during the synthesis and purification of this compound?

A2: Common impurities can include:

  • Unreacted starting materials, such as tert-butyl 3-oxoazetidine-1-carboxylate.

  • Diastereomeric impurities.

  • Ring-opened byproducts resulting from the strained azetidine ring.[2][3]

  • Side-products from the reduction or amination step.

  • Residual solvents from the reaction and workup.

Q3: Which analytical techniques are recommended for assessing the purity of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the diastereomeric purity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or major impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To assess the overall purity and confirm the molecular weight of the product and any non-volatile impurities.

Troubleshooting Guides

Problem 1: Difficulty in Separating Diastereomers

Symptoms:

  • Chiral HPLC analysis shows two or more closely eluting peaks corresponding to the diastereomers.

  • NMR spectra appear complex due to the presence of multiple diastereomers.

Possible Causes:

  • Non-optimal chiral stationary phase (CSP) for HPLC.

  • Inappropriate mobile phase composition.

  • Poor resolution in column chromatography.

Solutions:

  • Chiral HPLC Method Development:

    • Column Screening: Screen a variety of chiral columns. Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point for the separation of enantiomers and diastereomers.[4]

    • Mobile Phase Optimization: Vary the mobile phase composition. For normal phase HPLC, a mixture of hexane/isopropanol or hexane/ethanol is common. For reversed-phase HPLC, acetonitrile/water or methanol/water with additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be effective.

  • Diastereomeric Salt Crystallization:

    • Convert the diastereomeric mixture into salts using a chiral acid (e.g., tartaric acid, mandelic acid). The resulting diastereomeric salts may have different solubilities, allowing for separation by fractional crystallization.

  • Preparative Chiral Chromatography:

    • If baseline separation is achieved on an analytical scale, scale up to a preparative chiral HPLC or SFC (Supercritical Fluid Chromatography) system for physical separation of the diastereomers.

Problem 2: Product is an Oil and Difficult to Crystallize

Symptoms:

  • The purified product is obtained as a viscous oil or a waxy solid.

  • Attempts at crystallization result in "oiling out" or no precipitation.

Possible Causes:

  • Presence of impurities that inhibit crystallization.

  • The inherent physical properties of the compound.

  • Inappropriate crystallization solvent system.

Solutions:

  • Solvent Screening:

    • Systematically screen a range of solvents and solvent mixtures. A good crystallization solvent system consists of a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble. Common pairs for Boc-protected amines include ethyl acetate/hexane, dichloromethane/pentane, and ether/hexane.[5]

  • Seed Crystals:

    • If a small amount of solid material can be obtained (e.g., by scratching the flask), use it to seed a supersaturated solution.

  • Purification via Salt Formation:

    • Convert the oily product to a crystalline salt by reacting it with a suitable acid (e.g., HCl, oxalic acid). The salt can then be purified by crystallization and the free base can be regenerated if necessary.

  • Column Chromatography:

    • If crystallization is unsuccessful, column chromatography is the primary method for purification.

Quantitative Data Summary

The following table provides typical data for the purification of similar Boc-protected aminoazetidine derivatives. Actual results for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate may vary depending on the specific synthetic route and experimental conditions.

Purification MethodStarting Purity (Diastereomeric Ratio)Final Purity (Diastereomeric Ratio)Typical Yield (%)Reference
Silica Gel Column Chromatography 85:15>95:570-85[6]
Crystallization 90:10>99:1 (for one diastereomer)40-60[5]
Preparative Chiral HPLC 50:50>99.5:0.5 (for each diastereomer)30-50 (per diastereomer)[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography

This protocol describes a general method for the purification of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate using silica gel column chromatography.

Materials:

  • Crude tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

  • Silica gel (230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC visualization agent (e.g., ninhydrin stain)

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial eluent (e.g., 100% DCM).

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully load it onto the top of the packed column.

  • Elution: Begin elution with 100% DCM. Gradually increase the polarity of the eluent by adding methanol. A typical gradient might be from 0% to 10% methanol in DCM. To prevent streaking of the amine on the silica gel, it is often beneficial to add a small amount of triethylamine (e.g., 0.1-1%) to the eluent system.

  • Fraction Collection: Collect fractions and monitor them by TLC using a suitable mobile phase (e.g., 9:1 DCM/MeOH with 0.5% TEA) and visualize with a ninhydrin stain.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Chiral HPLC for Diastereomeric Purity Analysis

This protocol outlines a general approach for analyzing the diastereomeric ratio of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Materials:

  • Purified tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

  • HPLC-grade solvents: Hexane, Isopropanol (IPA) or Ethanol (EtOH)

  • Chiral HPLC column (e.g., Chiralpak IA, IB, or IC)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in the mobile phase.

  • HPLC System Setup:

    • Column: Chiralpak IA (or other suitable chiral column)

    • Mobile Phase: A mixture of hexane and a polar alcohol like isopropanol or ethanol. A typical starting point is 90:10 hexane/IPA.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (as the Boc-group has some UV absorbance) or an Evaporative Light Scattering Detector (ELSD).

  • Injection and Analysis: Inject the sample and run the analysis.

  • Method Optimization: If the diastereomers are not well-resolved, adjust the mobile phase composition (e.g., change the percentage of the alcohol modifier) or try a different chiral stationary phase.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_final Final Product start Crude Product column_chrom Silica Gel Column Chromatography start->column_chrom purity_check Purity & Diastereomeric Ratio Analysis (Chiral HPLC, NMR, LC-MS) column_chrom->purity_check crystallization Crystallization / Salt Formation crystallization->purity_check chiral_hplc Preparative Chiral HPLC chiral_hplc->purity_check purity_check->crystallization If impure or DR not optimal purity_check->chiral_hplc For diastereomer separation end Purified Product (>98% purity, desired DR) purity_check->end If pure

Caption: General experimental workflow for the purification and analysis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

troubleshooting_diastereomer_separation cluster_causes Possible Causes cluster_solutions Solutions problem {Problem: Poor Diastereomer Separation | Chiral HPLC shows co-eluting peaks} cause1 Non-optimal Chiral Stationary Phase (CSP) problem->cause1 cause2 Incorrect Mobile Phase Composition problem->cause2 cause3 Overloaded Analytical Column problem->cause3 solution4 Consider Diastereomeric Salt Crystallization problem->solution4 Alternative Approach solution1 Screen Different Chiral Columns (e.g., Polysaccharide-based) cause1->solution1 solution2 Optimize Mobile Phase (Vary solvent ratio, add modifiers) cause2->solution2 solution3 Reduce Sample Concentration cause3->solution3

Caption: Troubleshooting guide for poor diastereomer separation during chiral HPLC analysis.

References

Technical Support Center: Optimizing Reaction Conditions for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the modification of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate?

A1: The main challenges stem from the inherent ring strain of the four-membered azetidine ring, which makes it susceptible to ring-opening reactions under certain conditions. Additionally, steric hindrance from the tert-butyl protecting group and the ethyl side chain can influence the reactivity of the primary amine. Careful selection of reaction conditions is crucial to avoid unwanted side reactions and achieve desired modifications.

Q2: Which protecting group is most suitable for the azetidine nitrogen?

A2: The tert-butoxycarbonyl (Boc) group is a widely used and suitable protecting group for the azetidine nitrogen. It is generally stable under a variety of reaction conditions used for functionalizing the primary amine of the side chain and can be readily removed under acidic conditions.

Q3: How can I effectively purify my modified azetidine derivatives?

A3: Purification of azetidine derivatives can be challenging due to their polarity. Column chromatography on silica gel is a common and effective method. A gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can effectively separate the desired product from impurities. For solid derivatives, recrystallization can also be an effective purification technique.[1]

Q4: What are the typical spectroscopic signatures of an N-Boc protected azetidine?

A4: In ¹H NMR spectroscopy, the protons on the azetidine ring typically appear as multiplets in the range of 3.5-4.5 ppm. The tert-butyl protons of the Boc group exhibit a characteristic singlet at around 1.4 ppm. In ¹³C NMR, the carbons of the azetidine ring typically resonate between 35 and 60 ppm, while the carbonyl carbon of the Boc group appears around 155 ppm.

Troubleshooting Guides

N-Acylation (e.g., Amide Bond Formation)

Problem: Low yield or incomplete reaction during N-acylation.

Possible Cause Troubleshooting Solution
Insufficiently activated carboxylic acid. Use a more potent coupling reagent. Common choices include carbodiimides (e.g., EDC), uronium/guanidinium salts (e.g., HATU, HBTU), or phosphonium salts (e.g., PyBOP).[2] Additives like 1-Hydroxybenzotriazole (HOBt) can improve efficiency and suppress racemization.[2]
Steric hindrance around the primary amine. Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C). Prolong the reaction time and monitor progress by TLC or LC-MS. Consider using a less sterically hindered coupling reagent.
Inappropriate base. Use a non-nucleophilic organic base like diisopropylethylamine (DIPEA) to neutralize any acid salts and facilitate the reaction.[2]
Poor solubility of reactants. Choose a suitable solvent in which all reactants are fully soluble. N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices for coupling reactions.[2]

Problem: Formation of side products.

Possible Cause Troubleshooting Solution
Epimerization at the chiral center. Use a racemization-suppressing additive like HOBt or Oxyma. Optimize the reaction temperature, keeping it as low as feasible for the reaction to proceed.
Double acylation (on both the primary amine and the azetidine nitrogen after in-situ deprotection). Ensure the Boc protecting group on the azetidine remains intact. Avoid highly acidic conditions during the coupling reaction.
N-Alkylation (e.g., with Alkyl Halides or Reductive Amination)

Problem: Low yield or no reaction in N-alkylation with an alkyl halide.

Possible Cause Troubleshooting Solution
Poor leaving group on the alkylating agent. Use an alkyl iodide or bromide instead of a chloride.
Insufficiently basic conditions. Use a stronger, non-nucleophilic base to deprotonate the primary amine. Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices.
Steric hindrance. Increase the reaction temperature and prolong the reaction time. Consider using a more reactive alkylating agent if possible.

Problem: Incomplete reaction or side product formation during reductive amination.

Possible Cause Troubleshooting Solution
Inefficient imine formation. Use a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation. A co-solvent like methanol can sometimes facilitate imine formation.
Weak reducing agent. Sodium triacetoxyborohydride (STAB) is a mild and effective reducing agent for reductive amination. Sodium cyanoborohydride (NaBH₃CN) is another option, but care must be taken due to its toxicity.
Over-alkylation (dialkylation of the primary amine). Use a stoichiometric amount of the aldehyde/ketone. Add the reducing agent after allowing sufficient time for imine formation.
Boc-Deprotection

Problem: Incomplete Boc-deprotection.

Possible Cause Troubleshooting Solution
Insufficient acid strength or concentration. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM).[3] Use a stronger acid, such as 4M HCl in dioxane.[3]
Steric hindrance around the Boc group. Increase the reaction temperature or prolong the reaction time.[3]
Poor solubility of the starting material. Ensure the substrate is fully dissolved in the reaction solvent.[3]

Problem: Formation of side products during Boc-deprotection.

Possible Cause Troubleshooting Solution
Alkylation of the deprotected amine by the tert-butyl cation. Add a scavenger, such as triethylsilane (TES) or anisole, to the reaction mixture to trap the tert-butyl cation.[4]
Degradation of other acid-sensitive functional groups. Use milder deprotection conditions, such as 10% H₂SO₄ in dioxane or trimethylsilyl iodide (TMSI).

Experimental Protocols

Protocol 1: General Procedure for N-Acylation
  • Dissolve tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) and the carboxylic acid (1.1 eq.) in anhydrous DCM or DMF.

  • Add a coupling reagent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Reductive Amination
  • To a solution of tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) and an aldehyde or ketone (1.0-1.2 eq.) in a suitable solvent (e.g., dichloroethane or methanol), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add a reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with DCM or ethyl acetate.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: General Procedure for Boc-Deprotection
  • Dissolve the Boc-protected azetidine derivative in DCM.

  • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate with toluene (2-3 times) to ensure complete removal of TFA.

  • The resulting amine TFA salt can often be used directly in the next step or neutralized with a base.

Data Presentation

Table 1: Comparison of Coupling Reagents for N-Acylation *

Coupling ReagentAdditiveBaseSolventTypical Yield (%)Notes
EDC/HOBtHOBtDIPEADMF70-90Economical, but can lead to side products.
HATU-DIPEADMF85-98Highly efficient, low racemization.
HBTUHOBtDIPEADMF80-95Similar to HATU, widely used.
PyBOP-DIPEADCM/DMF80-95Good for sterically hindered couplings.

*Note: Yields are approximate and can vary significantly based on the specific substrates and reaction conditions.

Visualizations

experimental_workflow cluster_modification Modification of Primary Amine cluster_deprotection Optional Deprotection Start Start N_Acylation N_Acylation Start->N_Acylation Carboxylic Acid, Coupling Reagent, Base N_Alkylation N_Alkylation Start->N_Alkylation Alkyl Halide, Base Reductive_Amination Reductive_Amination Start->Reductive_Amination Aldehyde/Ketone, Reducing Agent Modified_Product Modified_Product N_Acylation->Modified_Product N_Alkylation->Modified_Product Reductive_Amination->Modified_Product Boc_Deprotection Boc_Deprotection Modified_Product->Boc_Deprotection Acid (TFA or HCl) Final_Product Final_Product Boc_Deprotection->Final_Product troubleshooting_logic cluster_acylation N-Acylation Issues cluster_alkylation N-Alkylation Issues cluster_deprotection Boc-Deprotection Issues Start Low Reaction Yield Acyl_Activation Check Carboxylic Acid Activation Start->Acyl_Activation Acylation? Alkyl_Leaving_Group Improve Leaving Group Start->Alkyl_Leaving_Group Alkylation? Deprotect_Acid Increase Acid Strength/Concentration Start->Deprotect_Acid Deprotection? Acyl_Steric Consider Steric Hindrance Acyl_Activation->Acyl_Steric Acyl_Base Verify Base Choice Acyl_Steric->Acyl_Base Resolve Problem Resolved Acyl_Base->Resolve Alkyl_Base Increase Basicity Alkyl_Leaving_Group->Alkyl_Base Alkyl_Steric Address Steric Hindrance Alkyl_Base->Alkyl_Steric Alkyl_Steric->Resolve Deprotect_Time_Temp Increase Reaction Time/Temperature Deprotect_Acid->Deprotect_Time_Temp Deprotect_Scavenger Add Scavenger Deprotect_Time_Temp->Deprotect_Scavenger Deprotect_Scavenger->Resolve

References

Technical Support Center: Preventing Racemization of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to maintaining the stereochemical integrity of this chiral building block during chemical synthesis.

Troubleshooting Guides

Issue 1: Loss of Enantiomeric Purity After Amide Coupling Reaction

Symptoms:

  • Decreased optical rotation of the product.

  • Appearance of a second peak for the other enantiomer in chiral HPLC analysis.

  • Inconsistent biological activity of the final compound.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Harsh Reaction Conditions Elevated temperatures and strong bases can promote racemization. It is recommended to perform the coupling reaction at a lower temperature (e.g., 0 °C to room temperature). Use a milder, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of stronger bases.
Inappropriate Coupling Reagent Some coupling reagents are known to cause racemization, especially in sterically hindered couplings.[1][2] Consider using coupling reagents known to suppress racemization.
Prolonged Reaction Time The longer the chiral center is exposed to potentially racemizing conditions, the higher the risk of enantiomeric erosion. Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.

Recommended Coupling Reagents to Minimize Racemization:

Coupling ReagentAdditive (if applicable)Key Advantages
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)DIPEAHigh coupling efficiency and low racemization rates.[2]
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)HOBt (Hydroxybenzotriazole)Widely used with good results in suppressing racemization.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)DIPEAEffective for sterically hindered couplings with minimal racemization.[3]
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole)-A classic combination that is cost-effective and generally provides good enantiomeric purity.[2][4]
Ynamides (Zhao reagents) NoneCan be used under extremely mild conditions, often without an additional base, and show no detectable racemization.[5][6]
Issue 2: Racemization During N-Boc Deprotection

Symptoms:

  • Loss of enantiomeric excess in the deprotected amine product.

Possible Causes & Solutions:

While the Boc protecting group is generally stable, its removal requires acidic conditions which can, in some cases, contribute to racemization if the chiral center is labile.

CauseTroubleshooting Steps
Strong Acid/High Temperature Harsh acidic conditions can lead to the formation of achiral intermediates.[1] Use milder deprotection conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature is standard. Avoid prolonged reaction times and elevated temperatures.
Alternative Protecting Groups If racemization persists, consider if a different N-protecting group that can be removed under neutral or basic conditions, such as Fmoc or Cbz, might be suitable for your overall synthetic strategy.[7][8]

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate?

A1: Racemization is the conversion of a chiral molecule into an equal mixture of both enantiomers (a racemate). For drug development, this is a critical issue because often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause harmful side effects. Maintaining the single enantiomeric form of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is therefore essential for the synthesis of effective and safe pharmaceuticals.

Q2: How can I determine the enantiomeric excess (ee) of my product?

A2: The most common and reliable method for determining the enantiomeric excess of chiral amines is through chiral High-Performance Liquid Chromatography (HPLC) .[9][10] This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent and polarimetry, although polarimetry is less accurate for determining high ee values.

Q3: Can the choice of solvent affect racemization?

A3: Yes, the solvent can play a role. Polar, protic solvents can sometimes stabilize charged, achiral intermediates that may lead to racemization.[1] In many cases, non-polar, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred. However, the optimal solvent choice is reaction-dependent.

Q4: Are there any general "best practices" to prevent racemization with this compound?

A4: Yes, here are some general guidelines:

  • Keep it cool: Whenever possible, run your reactions at lower temperatures.

  • Be gentle: Use the mildest reagents and conditions that will effectively carry out the desired transformation.

  • Be efficient: Plan your reactions to be as quick as possible to minimize the time the chiral center is exposed to potentially harmful conditions.

  • Choose your partners wisely: Select coupling reagents and other reagents that are known to be "racemization-suppressing".

  • Protect and deprotect with care: Be mindful of the conditions used for adding and removing protecting groups.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with HATU to Minimize Racemization
  • Dissolve the carboxylic acid (1.0 eq.) and tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add HATU (1.1 eq.) to the solution.

  • Add DIPEA (2.0 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench with water and extract the product with an appropriate organic solvent.

  • Wash the organic layer with saturated aqueous NaHCO3 and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Chiral HPLC Method for Enantiomeric Excess (ee) Determination
  • Column: A chiral stationary phase (CSP) column suitable for separating chiral amines (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive (e.g., diethylamine or trifluoroacetic acid) to improve peak shape. A typical starting point is 90:10 hexane:isopropanol with 0.1% diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm).

  • Procedure:

    • Prepare a standard solution of the racemic product.

    • Inject the racemic standard to determine the retention times of both enantiomers.

    • Prepare a solution of your reaction product.

    • Inject the product solution and integrate the peak areas for both enantiomers.

    • Calculate the enantiomeric excess using the formula: ee (%) = [|Area1 - Area2| / (Area1 + Area2)] * 100.

Visualizations

Racemization_Prevention_Workflow Workflow for Preventing Racemization cluster_reaction_setup Reaction Setup cluster_execution Execution cluster_analysis Analysis Start Start Choose Reagents Choose Reagents Start->Choose Reagents Select Conditions Select Conditions Choose Reagents->Select Conditions Run Reaction Run Reaction Select Conditions->Run Reaction Monitor Progress Monitor Progress Run Reaction->Monitor Progress Monitor Progress->Run Reaction Incomplete Work-up Work-up Monitor Progress->Work-up Purification Purification Work-up->Purification Chiral HPLC Chiral HPLC Purification->Chiral HPLC Final Product Final Product Chiral HPLC->Final Product

Caption: A general workflow for carrying out a chemical reaction while minimizing racemization.

Troubleshooting_Racemization Troubleshooting Racemization Racemization Observed Racemization Observed Lower Temperature Lower Temperature Racemization Observed->Lower Temperature Change Coupling Reagent Change Coupling Reagent Racemization Observed->Change Coupling Reagent Use Milder Base Use Milder Base Racemization Observed->Use Milder Base Reduce Reaction Time Reduce Reaction Time Racemization Observed->Reduce Reaction Time Re-analyze Product Re-analyze Product Lower Temperature->Re-analyze Product Change Coupling Reagent->Re-analyze Product Use Milder Base->Re-analyze Product Reduce Reaction Time->Re-analyze Product

Caption: A decision tree for troubleshooting unexpected racemization in a reaction.

References

Technical Support Center: Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the multi-step synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The guide is tailored for researchers, scientists, and drug development professionals to navigate common experimental challenges.

Synthetic Workflow Overview

The synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate can be approached through a multi-step sequence starting from tert-Butyl 3-oxoazetidine-1-carboxylate. A plausible and versatile route is outlined below, which forms the basis for the subsequent troubleshooting guide.

start tert-Butyl 3-oxoazetidine-1-carboxylate wittig Step 1: Wittig Reaction (or HWE) start->wittig alkene tert-Butyl 3-ethylideneazetidine-1-carboxylate wittig->alkene hydroboration Step 2: Hydroboration-Oxidation alkene->hydroboration alcohol tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate hydroboration->alcohol tosylation Step 3: Tosylation alcohol->tosylation tosylate tert-Butyl 3-(1-tosyloxyethyl)azetidine-1-carboxylate tosylation->tosylate cyanation Step 4: Nucleophilic Substitution (Cyanation) tosylate->cyanation nitrile tert-Butyl 3-(1-cyanoethyl)azetidine-1-carboxylate cyanation->nitrile reduction Step 5: Nitrile Reduction nitrile->reduction product tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate reduction->product

Caption: Proposed synthetic workflow for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Troubleshooting Guide

Step 1: Wittig Reaction (or Horner-Wadsworth-Emmons) with tert-Butyl 3-oxoazetidine-1-carboxylate
Problem Possible Cause Suggested Solution
Low or no conversion of the starting ketone. 1. Incomplete ylide formation due to weak base or wet conditions.1. Use a strong base like n-BuLi, NaH, or KHMDS. Ensure strictly anhydrous conditions.
2. Steric hindrance of the azetidinone.2. Consider the Horner-Wadsworth-Emmons (HWE) reaction using a phosphonate ester, which is often more reactive with hindered ketones.[1]
3. Ylide is not reactive enough.3. For stabilized ylides, the reaction can be slow. Non-stabilized ylides are more reactive.[2]
Formation of side products. 1. Aldol condensation of the ketone starting material.1. Add the ketone slowly to the pre-formed ylide at low temperature.
2. Epimerization at the alpha-carbon of the ketone.2. Use a non-nucleophilic base for ylide formation if possible.
Difficult purification. 1. Triphenylphosphine oxide is difficult to remove.1. For the Wittig reaction, triphenylphosphine oxide can be removed by chromatography or by precipitation from a nonpolar solvent. Using the HWE reaction results in a water-soluble phosphate byproduct, simplifying purification.[3]
Step 2: Hydroboration-Oxidation of tert-Butyl 3-ethylideneazetidine-1-carboxylate
Problem Possible Cause Suggested Solution
Low yield of the desired alcohol. 1. Incomplete hydroboration.1. Increase the equivalents of the borane reagent (e.g., BH3·THF or 9-BBN).[4]
2. Steric hindrance around the double bond.2. Use a less sterically hindered borane reagent like BH3·THF.
3. Over-oxidation or side reactions during the oxidation step.3. Maintain a low temperature during the addition of the oxidative workup solution (H2O2, NaOH).
Formation of regioisomeric alcohols. 1. Borane addition is not completely regioselective.1. Use a sterically hindered borane like 9-BBN to improve regioselectivity for the anti-Markovnikov product.
Step 3: Tosylation of tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate
Problem Possible Cause Suggested Solution
Incomplete conversion to the tosylate. 1. Deactivated tosyl chloride due to hydrolysis.1. Use fresh or recrystallized tosyl chloride.[5]
2. Presence of water in the reaction.2. Use anhydrous solvent and base (e.g., freshly distilled pyridine or triethylamine).[5]
3. Insufficient amount of reagents.3. Use a slight excess (1.2-1.5 equivalents) of tosyl chloride and base.[5]
Formation of an elimination product (alkene). 1. The base is too strong or sterically hindered.1. Use a non-hindered base like pyridine.
2. High reaction temperature.2. Maintain a low temperature (e.g., 0 °C) during the reaction.
Formation of the corresponding chloride. 1. Spontaneous conversion of the tosylate to the chloride, especially if pyridine and heat are used.[6][7]1. Use a non-chloride containing base if possible and avoid high temperatures. Monitor the reaction closely and work up as soon as the starting material is consumed.
Step 4: Nucleophilic Substitution with Cyanide
Problem Possible Cause Suggested Solution
Low yield of the nitrile. 1. Poor leaving group ability of the tosylate.1. Ensure the tosylation in the previous step went to completion. A mesylate can also be used as a good leaving group.
2. Competing elimination reaction.2. Use a polar aprotic solvent like DMSO or DMF to favor the SN2 reaction.[8]
3. Presence of water leading to hydrolysis of the tosylate.3. Use anhydrous conditions and reagents.
Formation of the corresponding alcohol. 1. Presence of water in the reaction mixture.1. Use anhydrous solvent and ensure the cyanide salt is dry. The reaction should be run in an ethanolic solution of KCN or NaCN to avoid hydrolysis.[9][10]
Step 5: Nitrile Reduction to the Primary Amine
Problem Possible Cause Suggested Solution
Formation of a significant amount of secondary amine ("dimer"). 1. The initially formed primary amine reacts with an intermediate imine.1. Add ammonia or an acid to the reaction mixture to suppress the formation of the secondary amine.[11] Raney Nickel in the presence of ammonia is often effective.[11]
Incomplete reduction of the nitrile. 1. Inactive catalyst or insufficient reducing agent.1. Use a fresh, active catalyst (e.g., Raney Nickel, Pd/C) or a sufficient amount of a chemical reducing agent (e.g., LiAlH4).
2. Catalyst poisoning.2. Ensure the starting material is pure.
Loss of the Boc protecting group. 1. The reaction conditions are too harsh (e.g., strongly acidic).1. Use neutral or basic reduction conditions. Catalytic hydrogenation is generally compatible with the Boc group.[12][13] LiAlH4 can also be used, as it typically does not cleave the Boc group.

Frequently Asked Questions (FAQs)

Q1: The overall yield of my synthesis is very low. Which steps are the most critical to optimize?

A1: The Wittig (or HWE) reaction and the nitrile reduction are often the most challenging steps. Low conversion in the Wittig step can significantly impact the overall yield. The formation of secondary amine byproducts during nitrile reduction can also drastically lower the yield of the desired product. Careful optimization of these two steps is crucial.

Q2: I am having trouble with the purification of the final product, tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. What is the best method?

A2: The final product is a Boc-protected amine, which can be purified by column chromatography on silica gel. A gradient of a polar solvent (e.g., methanol or isopropanol, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective.

Q3: Is the azetidine ring stable throughout this synthetic sequence?

A3: The azetidine ring is relatively stable under the described conditions.[14][15][16] However, highly strained four-membered rings can be susceptible to ring-opening under strongly acidic or basic conditions, especially at elevated temperatures.[14][17] It is advisable to use mild reaction conditions where possible.

Q4: Can I use a Grignard reaction instead of a Wittig reaction in the first step?

A4: Yes, a Grignard reaction with ethylmagnesium bromide on tert-butyl 3-oxoazetidine-1-carboxylate would yield the tertiary alcohol, tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate. However, this would lead to a different synthetic pathway to obtain the target molecule, likely involving dehydration, hydroboration-oxidation, and subsequent functional group manipulations.

Q5: My Boc group is being cleaved during the synthesis. How can I prevent this?

A5: The Boc group is labile to strong acids.[18] Avoid strongly acidic conditions, especially during workups. If an acidic workup is necessary, use a dilute acid and keep the contact time to a minimum at low temperatures. For the nitrile reduction, catalytic hydrogenation or the use of LiAlH4 under standard conditions should not affect the Boc group.[12][13]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Reaction
  • To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq) in anhydrous THF at 0 °C, add a solution of diethyl (1-cyanoethyl)phosphonate (1.1 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Nitrile Reduction using Raney Nickel
  • In a hydrogenation vessel, add the tert-butyl 3-(1-cyanoethyl)azetidine-1-carboxylate (1.0 eq) and a slurry of Raney Nickel in ethanol.

  • Add a solution of sodium hydroxide (as a co-catalyst) in ethanol.[13]

  • Pressurize the vessel with hydrogen gas (e.g., 1-3 bar) and stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully filter the catalyst through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an appropriate solvent and wash with water to remove inorganic salts.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to give the crude product, which can be further purified by column chromatography.

Troubleshooting Logic Diagram

start Low yield in Nitrile Reduction check_sm Is starting material consumed? start->check_sm check_byproducts What are the major byproducts? check_sm->check_byproducts Yes troubleshoot_catalyst Possible Catalyst/Reagent Issue check_sm->troubleshoot_catalyst No secondary_amine Secondary Amine Formation check_byproducts->secondary_amine Secondary Amine deprotected_product Boc Group Cleavage check_byproducts->deprotected_product Boc-deprotected product catalyst_inactive Inactive catalyst or insufficient reducing agent. troubleshoot_catalyst->catalyst_inactive catalyst_solution Use fresh catalyst. Increase reducing agent. catalyst_inactive->catalyst_solution secondary_amine_cause Reaction of primary amine with imine intermediate. secondary_amine->secondary_amine_cause deprotected_cause Harsh acidic conditions. deprotected_product->deprotected_cause secondary_amine_solution Add NH3 or acid to reaction. Use Raney Ni with NH3. secondary_amine_cause->secondary_amine_solution deprotected_solution Use neutral or basic reduction conditions. deprotected_cause->deprotected_solution

Caption: Troubleshooting logic for low yield in the nitrile reduction step.

References

Stability issues of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Stability of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate?

A1: The main stability concerns for this molecule are centered around two structural motifs: the acid-labile tert-butyloxycarbonyl (Boc) protecting group and the strained four-membered azetidine ring.[1][2] Under acidic conditions, the Boc group is susceptible to cleavage.[3][4] The azetidine ring, while more stable than an aziridine ring, possesses inherent ring strain and can be prone to ring-opening under certain harsh acidic or nucleophilic conditions.[1][2][5]

Q2: How stable is the Boc group under acidic conditions?

A2: The Boc group is designed to be removed under acidic conditions.[4] Its stability is highly dependent on the acid strength (pKa), concentration, solvent, and temperature. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly cleave the Boc group, often at room temperature.[6][7][8] Milder acidic conditions may lead to slower, incomplete deprotection.

Q3: What is the stability of the compound under basic conditions?

A3: The Boc protecting group is generally stable towards most bases and nucleophiles.[9] Therefore, Boc deprotection is not a primary concern under basic conditions. However, the azetidine ring itself, while relatively stable, could be susceptible to ring-opening by strong nucleophiles under forcing conditions (e.g., elevated temperatures), although this is less common than acid-mediated degradation.

Q4: What are the expected degradation products under acidic conditions?

A4: The primary degradation pathway under acidic conditions is the removal of the Boc group to yield the free amine, 3-(1-aminoethyl)azetidine , along with byproducts isobutylene (gas) and carbon dioxide.[4] The tert-butyl cation intermediate formed during this process can potentially alkylate other nucleophilic sites in the molecule or reaction mixture.[8][10]

Q5: Can the azetidine ring open during my experiments?

A5: Azetidine ring-opening is a possibility, particularly under strongly acidic conditions where the ring nitrogen becomes protonated, which can facilitate nucleophilic attack.[1][11] The rate of this decomposition is highly dependent on pH and the specific structure of the molecule.[1] For this compound, acid-catalyzed Boc deprotection is the much more likely and rapid degradation pathway.

Troubleshooting Guide

Issue EncounteredPotential CauseRecommended Action / Investigation
Low yield or appearance of a new, more polar spot/peak after acidic reaction/workup. Boc Deprotection: The acidic conditions have likely cleaved the Boc protecting group, resulting in the free amine salt.Confirm the identity of the new species via LC-MS; the expected mass difference is -100.12 amu.[12] If deprotection is undesired, switch to non-acidic conditions or use a more robust protecting group. If deprotection is the goal, ensure complete reaction.
Formation of unexpected byproducts during acidic deprotection. Alkylation by tert-butyl cation: The tert-butyl cation intermediate generated during deprotection can alkylate electron-rich functional groups.[10]Add a scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[8]
Compound degradation upon storage in protic solvents (e.g., methanol). Trace Acidity: Protic solvents can be slightly acidic or contain acidic impurities, leading to slow Boc group cleavage over time.Store the compound as a solid in a cool, dry place. For solutions, use aprotic solvents like Dichloromethane (DCM) or Acetonitrile (ACN) and store cold. Prepare solutions fresh whenever possible.
Reaction failure or decomposition when using strong bases at high temperatures. Azetidine Ring Instability: While generally stable to base, the strained azetidine ring can be forced open by strong nucleophiles/bases at elevated temperatures.Avoid harsh basic conditions where possible. If necessary, run the reaction at a lower temperature and monitor carefully for the formation of ring-opened byproducts (e.g., 3-halo-1-aminopropane derivatives if halides are present).[11]

Degradation Pathways & Stability Data

The stability of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is primarily dictated by the lability of the Boc group under acidic conditions.

Summary of Stability under Different Conditions
ConditionMoiety AffectedPrimary ReactionRelative RateKey Products
Strong Acid (e.g., TFA, 4M HCl)Boc GroupDeprotectionVery Fast3-(1-aminoethyl)azetidine, CO₂, Isobutylene
Mild Acid (e.g., 1M HCl, aq. citric acid)Boc GroupDeprotectionModerate to Slow3-(1-aminoethyl)azetidine, CO₂, Isobutylene
Strong Base (e.g., NaOH, KOH)Boc GroupStableNegligibleNo reaction
Mild Base (e.g., K₂CO₃, Et₃N)Boc GroupStableNegligibleNo reaction
Elevated Temperature (>150°C) Boc GroupThermolytic DeprotectionSolvent Dependent3-(1-aminoethyl)azetidine, CO₂, Isobutylene[13][14]
Visualizing Degradation and Experimental Workflow

The following diagrams illustrate the primary acidic degradation pathway and a typical workflow for analyzing the compound's stability.

start tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate intermediate Protonated Carbamate start->intermediate + H⁺ (Acid) products 3-(1-aminoethyl)azetidine (free amine) + CO2 + Isobutylene intermediate->products Spontaneous Cleavage

Figure 1. Primary degradation pathway under acidic conditions.

prep Prepare Stock Solution in Acetonitrile stress Aliquot & Add Stressor (e.g., 1M HCl, 1M NaOH) prep->stress incubate Incubate at Controlled Temp (e.g., 50°C) stress->incubate sample Withdraw Aliquots at Time Points (t=0, 1, 4, 24h) incubate->sample quench Quench Reaction (Neutralize) & Dilute sample->quench analyze Analyze via HPLC or LC-MS quench->analyze

Figure 2. Experimental workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study (Acidic & Basic Conditions)

This protocol outlines a general procedure to assess the stability of the title compound under stressed acidic and basic conditions.

1. Materials:

  • tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Trifluoroacetic Acid (TFA)

  • HPLC or LC-MS system with a C18 column

2. Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

  • Stress Sample Preparation:

    • Acidic Stress: To a vial, add 1 mL of the stock solution and 1 mL of 1.0 M HCl.

    • Basic Stress: To a separate vial, add 1 mL of the stock solution and 1 mL of 1.0 M NaOH.

    • Control: To a third vial, add 1 mL of the stock solution and 1 mL of water.

  • Incubation: Loosely cap the vials and place them in a water bath or heating block set to 50°C.

  • Time-Point Sampling: Withdraw 100 µL aliquots from each vial at specified time points (e.g., 0, 1, 4, 8, and 24 hours).

  • Quenching and Dilution:

    • Immediately quench the reaction by adding the 100 µL aliquot to 900 µL of a 50:50 ACN/Water mobile phase.

    • For the acidic sample, neutralize with an equivalent of NaOH before dilution.

    • For the basic sample, neutralize with an equivalent of HCl before dilution.

  • Analysis: Analyze the quenched samples by HPLC-UV or LC-MS. Monitor the disappearance of the parent compound peak and the appearance of any degradation products.

Protocol 2: Analytical Method for Monitoring Degradation by HPLC

1. System & Column:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Mobile Phase:

  • Solvent A: 0.1% TFA in Water

  • Solvent B: 0.1% TFA in Acetonitrile

3. Gradient Elution:

  • Start with 5% Solvent B, hold for 2 minutes.

  • Ramp to 95% Solvent B over 10 minutes.

  • Hold at 95% Solvent B for 3 minutes.

  • Return to 5% Solvent B and re-equilibrate for 5 minutes.

4. Detection:

  • UV detection at 210 nm.

5. Analysis:

  • The parent compound, being Boc-protected, will be relatively non-polar and have a longer retention time.

  • The primary degradant (free amine) will be significantly more polar and will elute much earlier. The mass can be confirmed by LC-MS, looking for a mass loss of 100.12 Da.[12]

References

Technical Support Center: Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis, focusing on byproduct identification and mitigation. A plausible synthetic route involves the reductive amination of tert-butyl 3-acetylazetidine-1-carboxylate.

Issue 1: Presence of an Impurity with a Mass of +16 Da Compared to the Starting Ketone

Question: During the reductive amination of tert-butyl 3-acetylazetidine-1-carboxylate, I observe a significant byproduct with a mass corresponding to the starting ketone plus 16 atomic mass units. What is this impurity and how can I minimize it?

Answer: This byproduct is likely the corresponding alcohol, tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate. This occurs when the reducing agent reduces the ketone starting material before the imine is formed and subsequently reduced.

Mitigation Strategies:

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred for one-pot reductive aminations as it is less reactive and more selective for the protonated imine intermediate over the ketone. If you are using a less selective reducing agent like sodium borohydride (NaBH₄), consider a two-step procedure where the imine is formed first, followed by the addition of the reducing agent.

  • Reaction Conditions: Ensure anhydrous conditions, as water can inhibit imine formation and favor ketone reduction. The reaction is often best performed at a slightly acidic pH (around 5-6) to facilitate imine formation.

Reducing AgentSelectivity for Imine vs. KetoneCommon Solvents
Sodium Borohydride (NaBH₄)LowMethanol, Ethanol
Sodium Cyanoborohydride (NaBH₃CN)ModerateMethanol, Acetonitrile
Sodium Triacetoxyborohydride (NaBH(OAc)₃)HighDichloromethane, 1,2-Dichloroethane
Issue 2: Observation of Higher Molecular Weight Byproducts

Question: My final product is contaminated with species of higher molecular weight. What are the likely structures of these byproducts?

Answer: A common side reaction in reductive amination is over-alkylation, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the starting ketone. This leads to the formation of secondary and potentially tertiary amines.

Mitigation Strategies:

  • Stoichiometry: Using an excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) can outcompete the product amine in reacting with the starting ketone.

  • Slow Addition: Adding the reducing agent slowly to the mixture of the ketone and ammonia source can help to ensure that the imine is reduced as it is formed, minimizing the concentration of the product amine available for side reactions.

Issue 3: Appearance of a Byproduct with Loss of the Boc Group

Question: I am observing a byproduct that corresponds to the mass of my target molecule minus 100 Da, suggesting the loss of the Boc protecting group. Why is this happening and how can I prevent it?

Answer: The tert-butoxycarbonyl (Boc) group is labile under strongly acidic conditions. While reductive amination is typically carried out under mildly acidic conditions, prolonged reaction times or localized areas of high acid concentration can lead to partial or complete deprotection.

Mitigation Strategies:

  • pH Control: Carefully monitor and control the pH of the reaction mixture. Use a buffered system if necessary.

  • Reaction Time: Monitor the reaction progress by TLC or LC-MS and work up the reaction as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

  • Acid Choice: Use a milder acid for pH adjustment if possible.

Issue 4: Formation of Acyclic Impurities

Question: I have identified some impurities that do not contain the azetidine ring. What could be causing this?

Answer: The azetidine ring is strained and can be susceptible to ring-opening reactions, especially in the presence of strong acids or certain nucleophiles.[1] This can lead to the formation of various acyclic amine byproducts.

Mitigation Strategies:

  • Mild Reaction Conditions: Avoid harsh acidic conditions and high temperatures.

  • Nucleophile Control: Be mindful of the nucleophiles present in the reaction mixture. While ammonia is the intended nucleophile, other species could potentially promote ring opening.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate?

A1: The most common and direct route is the reductive amination of tert-butyl 3-acetylazetidine-1-carboxylate with a source of ammonia, such as ammonium acetate or aqueous ammonia, in the presence of a suitable reducing agent like sodium triacetoxyborohydride.

Q2: How can I synthesize the precursor, tert-butyl 3-acetylazetidine-1-carboxylate?

A2: A common method is the oxidation of tert-butyl 3-(1-hydroxyethyl)azetidine-1-carboxylate using reagents such as Dess-Martin periodinane (DMP) or a Swern oxidation.

Q3: What analytical techniques are best for identifying these byproducts?

A3: A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal for separating the byproducts and obtaining their molecular weights. For structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and, if necessary, 2D NMR techniques are invaluable.

Q4: Can I use catalytic hydrogenation for the reductive amination step?

A4: Yes, catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst) is another method for reductive amination. However, care must be taken as some catalysts can also promote deprotection of the Boc group or other sensitive functionalities.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of tert-butyl 3-acetylazetidine-1-carboxylate (1.0 eq) in 1,2-dichloroethane (DCE), add ammonium acetate (5-10 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise over 30 minutes.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Analysis of Byproducts by LC-MS
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Range: m/z 100-1000.

Visualizations

Byproduct_Formation_Pathway ketone tert-Butyl 3-acetylazetidine-1-carboxylate imine Imine Intermediate ketone->imine + NH3 - H2O alcohol Alcohol Byproduct (Ketone Reduction) ketone->alcohol + [H] (Side Reaction) product tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate imine->product + [H] secondary_amine Secondary Amine Byproduct (Over-alkylation) product->secondary_amine + Ketone, +[H] (Side Reaction) deprotected Deprotected Product product->deprotected Acidic Conditions (Side Reaction)

Caption: Potential byproduct formation pathways in the synthesis.

Troubleshooting_Workflow start Reaction Complete, Analyze Crude Product check_purity Is the desired product the major component? start->check_purity byproduct_id Identify Byproducts (LC-MS, NMR) check_purity->byproduct_id No end Purify Product check_purity->end Yes mass_plus_16 Mass = Ketone + 16? byproduct_id->mass_plus_16 high_mw Higher MW Species? mass_plus_16->high_mw No action_alcohol Switch to NaBH(OAc)3 Ensure anhydrous conditions mass_plus_16->action_alcohol Yes mass_minus_100 Mass = Product - 100? high_mw->mass_minus_100 No action_overalkylation Increase NH3 source excess Slow addition of reducing agent high_mw->action_overalkylation Yes acyclic Acyclic Impurities? mass_minus_100->acyclic No action_deprotection Control pH Reduce reaction time mass_minus_100->action_deprotection Yes acyclic->end No action_ringopening Use milder conditions Avoid strong acids acyclic->action_ringopening Yes action_alcohol->end action_overalkylation->end action_deprotection->end action_ringopening->end

Caption: Troubleshooting workflow for byproduct identification.

References

Navigating Solubility Challenges with tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers encountering solubility issues with tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. This resource offers troubleshooting strategies, frequently asked questions, and detailed experimental protocols to streamline your research and development processes.

Troubleshooting Common Solubility Issues

Difficulties in dissolving tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate can impede experimental progress. The following table and workflow diagram offer a systematic approach to overcoming these challenges.

Predicted Solubility Profile
SolventPredicted/Expected SolubilityRationale & Handling Advice
Water (Aqueous Buffer, pH 7.4) ~1.5 mg/mL (Predicted LogS: -2.12)The presence of the primary amine and the azetidine nitrogen contributes to aqueous solubility. However, the bulky, non-polar tert-butyl group can limit this. For aqueous solutions, consider pH adjustment.
Dimethyl Sulfoxide (DMSO) HighA strong polar aprotic solvent, generally effective for dissolving a wide range of organic molecules, including those with both polar and non-polar moieties.
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, DMF is a polar aprotic solvent that is effective in solvating many organic compounds.
Methanol (MeOH) Moderate to HighA polar protic solvent that can engage in hydrogen bonding with the amine group, facilitating dissolution.
Ethanol (EtOH) ModerateSimilar to methanol, but its slightly lower polarity may result in slightly reduced solubility compared to methanol.
Dichloromethane (DCM) Moderate to LowA less polar solvent. The non-polar Boc group may allow for some solubility, but the polar amine and azetidine core will limit it.
Acetonitrile (ACN) Moderate to LowA polar aprotic solvent, but generally less effective than DMSO or DMF for compounds with strong hydrogen bonding capabilities.
Hexanes/Heptanes Very LowNon-polar solvents are unlikely to effectively solvate this compound due to the presence of the polar amine and azetidine ring.

Visualizing the Troubleshooting Workflow

When encountering solubility issues, a logical progression of steps can efficiently lead to a solution. The following diagram outlines a recommended workflow for troubleshooting the dissolution of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

G Troubleshooting Workflow for Solubility Issues cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps cluster_2 Outcome start Weigh Compound & Select Solvent dissolve Attempt Dissolution at Room Temperature (Vortex/Stir) start->dissolve observe Observe for Complete Dissolution dissolve->observe sonicate Apply Sonication observe->sonicate Incomplete Dissolution warm Gentle Warming (e.g., 30-40°C) sonicate->warm Still Insoluble success Compound Dissolved Proceed with Experiment sonicate->success Dissolved cosolvent Add a Small Amount of Co-solvent (e.g., DMSO) warm->cosolvent Still Insoluble warm->success Dissolved ph_adjust Adjust pH (for aqueous solutions) cosolvent->ph_adjust If Aqueous & Still Insoluble cosolvent->success Dissolved ph_adjust->success Dissolved fail Insoluble Re-evaluate Solvent Choice or Consider Formulation Strategies ph_adjust->fail Still Insoluble

A step-by-step workflow for addressing solubility challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing a precipitate after adding my compound to an aqueous buffer. What should I do?

A1: Precipitation in aqueous solutions is a common issue. Consider the following steps:

  • pH Adjustment: The primary amine in the molecule has a basic character. Adjusting the pH of the buffer might be necessary. Lowering the pH with a dilute acid (e.g., HCl) will protonate the amine, forming a more soluble salt.

  • Co-solvent: If pH adjustment is not an option for your experiment, consider preparing a concentrated stock solution in a water-miscible organic solvent like DMSO and then diluting it into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.

Q2: Can I heat the solution to improve solubility?

A2: Gentle warming (e.g., to 30-40°C) can be an effective method to increase the rate of dissolution and the solubility of the compound. However, excessive or prolonged heating should be avoided as it may lead to degradation of the compound. Always monitor for any color changes or other signs of decomposition.

Q3: Is sonication a good method to aid dissolution?

A3: Yes, sonication is a very effective technique to break up solid aggregates and enhance the dissolution process. Applying ultrasonic waves can significantly speed up the time it takes for the compound to dissolve, especially for stubborn particles.

Q4: My compound is not dissolving well in dichloromethane (DCM) for a reaction. What are my options?

A4: While tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate has some non-polar character from the Boc group, its polarity from the amine and azetidine functionalities can limit its solubility in less polar solvents like DCM. If your reaction chemistry allows, consider using a more polar aprotic solvent such as DMF or using a co-solvent system, for instance, a mixture of DCM and a small amount of DMF or DMSO, to improve solubility.

Q5: How does the Boc protecting group affect the solubility of the molecule?

A5: The tert-butoxycarbonyl (Boc) group is a bulky and non-polar protecting group. Its presence generally decreases the aqueous solubility of a molecule compared to its unprotected counterpart. Conversely, it can increase solubility in less polar organic solvents.

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a general method for determining the kinetic solubility of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate in a buffer of choice. This type of assay is useful for early-stage drug discovery to quickly assess the solubility of a compound from a DMSO stock solution.

Materials:

  • tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4 (or other desired aqueous buffer)

  • 96-well microplate (clear, flat-bottom for UV analysis)

  • Microplate reader with UV-Vis capabilities

  • Multichannel pipette

  • Plate shaker

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a small amount of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Ensure the compound is fully dissolved.

  • Preparation of Calibration Curve:

    • Prepare a series of standards by diluting the DMSO stock solution with a 50:50 mixture of DMSO and the aqueous buffer. This will be used to create a calibration curve. Recommended concentrations: 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, and a blank (50:50 DMSO:buffer).

  • Sample Preparation for Solubility Assay:

    • In a 96-well plate, add the aqueous buffer to a series of wells.

    • Using a multichannel pipette, add a small volume of the 10 mM DMSO stock solution to the buffer-containing wells to achieve a range of final concentrations (e.g., from 200 µM down to 1 µM). The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 2%).

    • Include control wells with only buffer and DMSO (no compound).

  • Incubation:

    • Seal the plate and place it on a plate shaker at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours). This allows the solution to reach a state of kinetic equilibrium.

  • Detection of Precipitation:

    • After incubation, visually inspect the plate for any signs of precipitation.

    • Measure the absorbance of each well at a predetermined wavelength (e.g., a wavelength where the compound has maximum absorbance, which should be determined beforehand).

  • Data Analysis:

    • Plot the absorbance values of your calibration standards against their known concentrations to generate a standard curve.

    • Using the standard curve, determine the concentration of the dissolved compound in each of the assay wells.

    • The kinetic solubility is the highest concentration at which no significant precipitation is observed and the measured concentration is still within the linear range of the assay.

This technical support guide is intended to provide a foundational understanding and practical solutions for managing the solubility of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. For further assistance, please consult relevant literature or contact your chemical supplier's technical support.

Technical Support Center: N-alkylation of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-alkylation of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of the primary amine in tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate?

A1: The two most prevalent methods for N-alkylation of this substrate are:

  • Reductive Amination: This is a widely used and generally high-yielding method that involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary or tertiary amine. Common reducing agents include sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN), and sodium borohydride (NaBH₄)[1].

  • Direct Alkylation: This method involves the reaction of the amine with an alkyl halide (or other alkylating agent with a good leaving group) in the presence of a base. While seemingly straightforward, this method is prone to overalkylation, yielding a mixture of secondary, tertiary, and even quaternary ammonium salts[1].

Q2: What are the key challenges associated with the N-alkylation of this specific substrate?

A2: Researchers may encounter the following challenges:

  • Steric Hindrance: The primary amine is located on a chiral center adjacent to the somewhat bulky Boc-protected azetidine ring. This steric hindrance can slow down the reaction rate and may require more forcing conditions or specialized reagents, particularly in reductive amination with ketones[2][3][4].

  • Overalkylation: In direct alkylation, the product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to the formation of undesired tertiary amines.

  • Side Reactions of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is stable to most basic and nucleophilic conditions but is labile under acidic conditions[5]. Care must be taken to avoid cleavage of the Boc group, especially during workup or if using acidic catalysts.

  • Purification: Separating the desired mono-alkylated product from unreacted starting material, overalkylation products, and other byproducts can be challenging and may require careful chromatographic purification.

Q3: How can I minimize overalkylation in a direct alkylation reaction?

A3: To favor mono-alkylation, consider the following strategies:

  • Use a large excess of the starting amine relative to the alkylating agent.

  • Add the alkylating agent slowly to the reaction mixture.

  • Use a bulky alkylating agent if the desired product allows for it.

  • Consider alternative methods like reductive amination, which is generally more selective for mono-alkylation[1].

Q4: Are there any compatibility issues with the Boc protecting group during N-alkylation?

A4: The Boc group is generally robust under the basic or neutral conditions of most N-alkylation reactions. However, if acidic catalysts are used for imine formation in reductive amination, or if the reaction workup involves strongly acidic conditions, partial or complete deprotection of the Boc group can occur[5]. It is advisable to use mild acids like acetic acid for catalysis and to perform acidic washes quickly and at low temperatures.

Troubleshooting Guides

Reductive Amination
Problem Potential Cause Suggested Solution
Low or no product formation Incomplete imine formation due to steric hindrance or unfavorable equilibrium.Add a catalytic amount of a mild acid (e.g., acetic acid) to promote imine formation. Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. Increase the reaction time or temperature moderately.
Ineffective reducing agent.For sterically hindered imines, a more reactive reducing agent like sodium triacetoxyborohydride (STAB) may be more effective than sodium cyanoborohydride.
Degradation of the starting material or product.Ensure the reaction conditions are not too harsh (e.g., excessive heat or strong acid).
Formation of alcohol byproduct from the aldehyde/ketone The reducing agent is reducing the carbonyl compound faster than the imine.Use a milder reducing agent that is selective for imines over carbonyls, such as sodium cyanoborohydride (NaBH₃CN) or STAB[1]. Alternatively, allow sufficient time for imine formation before adding a less selective reducing agent like sodium borohydride (NaBH₄).
Presence of unreacted starting amine Insufficient amount of the carbonyl compound or reducing agent.Use a slight excess (1.1-1.5 equivalents) of the aldehyde or ketone and the reducing agent.
Incomplete reaction.Increase reaction time or consider a more effective catalyst/reducing agent combination.
Cleavage of the Boc group Use of a strong acid catalyst or acidic workup.Use a mild acid catalyst like acetic acid. During workup, use a dilute acid solution and perform the wash quickly at a low temperature.
Direct Alkylation
Problem Potential Cause Suggested Solution
Low yield of desired product with significant amount of overalkylation The secondary amine product is more reactive than the primary amine starting material.Use a large excess of the primary amine. Add the alkylating agent slowly to maintain a low concentration.
The reaction is run for too long or at too high a temperature.Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
No reaction or very slow reaction The alkylating agent is not reactive enough.Use a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride).
The base is not strong enough to deprotonate the amine sufficiently.Use a stronger, non-nucleophilic base like DBU or a hindered alkoxide base[6].
Formation of quaternary ammonium salt Excessive alkylating agent or prolonged reaction time.Use a stoichiometric amount or a slight excess of the amine. Carefully monitor the reaction progress.

Experimental Protocols

General Protocol for Reductive Amination
  • To a solution of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (1.0 eq.) in a suitable solvent (e.g., dichloromethane, methanol, or 1,2-dichloroethane) at room temperature, add the aldehyde or ketone (1.1-1.2 eq.).

  • If necessary, add a catalytic amount of acetic acid (0.1 eq.).

  • Stir the mixture for 1-2 hours to allow for imine formation. The progress of imine formation can be monitored by TLC or NMR.

  • Add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature until the starting material is consumed (typically 4-24 hours), as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Direct Alkylation
  • To a solution of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate (2.0-3.0 eq.) and a suitable base (e.g., triethylamine or diisopropylethylamine, 3.0-4.0 eq.) in a polar aprotic solvent (e.g., acetonitrile or DMF) at room temperature, add the alkylating agent (1.0 eq.) dropwise.

  • Stir the reaction mixture at room temperature or with gentle heating until the alkylating agent is consumed, as monitored by TLC or LC-MS.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualized Workflows and Logic

Reductive_Amination_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_workup Workup & Purification Amine tert-Butyl 3-(1-aminoethyl) azetidine-1-carboxylate Imine_Formation Imine Formation (Solvent, optional acid catalyst) Amine->Imine_Formation Carbonyl Aldehyde or Ketone Carbonyl->Imine_Formation Reduction In situ Reduction (Reducing Agent, e.g., STAB) Imine_Formation->Reduction Imine Intermediate Quench Quench Reaction Reduction->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Product N-Alkylated Product Purify->Product

Caption: Workflow for N-alkylation via Reductive Amination.

Troubleshooting_Decision_Tree cluster_check Initial Checks cluster_reductive_amination Reductive Amination Issues cluster_direct_alkylation Direct Alkylation Issues cluster_solutions Potential Solutions Start Low Yield or Incomplete Reaction Check_SM Check Starting Material Purity Start->Check_SM Check_Reagents Verify Reagent Activity/Concentration Start->Check_Reagents Imine_Issue Suspect Incomplete Imine Formation Start->Imine_Issue Reductive Amination Reduction_Issue Suspect Reduction Problem Start->Reduction_Issue Reductive Amination Overalkylation Overalkylation Observed Start->Overalkylation Direct Alkylation Slow_Reaction Slow or No Reaction Start->Slow_Reaction Direct Alkylation Add_Acid Add Acid Catalyst/ Dehydrating Agent Imine_Issue->Add_Acid Change_Reducer Change Reducing Agent/ Increase Equivalents Reduction_Issue->Change_Reducer Adjust_Stoichiometry Adjust Amine/Alkyl Halide Ratio, Slow Addition Overalkylation->Adjust_Stoichiometry Change_Base Use Stronger Base/ More Reactive Alkylating Agent Slow_Reaction->Change_Base

Caption: Troubleshooting Decision Tree for N-alkylation Reactions.

References

Validation & Comparative

Comparative Biological Activity of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate Analogs as Monoamine Reuptake Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of tert-butyl 3-aminoazetidine-1-carboxylate analogs. The focus of this comparison is their inhibitory activity against the monoamine transporters for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), key targets in the development of therapeutics for neuropsychiatric disorders. While direct biological data for tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate was not available in the reviewed literature, this guide utilizes a closely related series of 3-aminoazetidine derivatives to provide a substantive comparison and explore structure-activity relationships (SAR).

Data Presentation: Comparative Inhibitory Activity (IC50)

The following table summarizes the in vitro inhibitory activities (IC50 in nM) of a selection of 3-aminoazetidine derivatives against human SERT, NET, and DAT.[1][2] This data provides a clear comparison of the potency and selectivity of these analogs.

Compound IDR¹ SubstituentR² SubstituenthSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ab PhenylMethyl150320>10000
8af PhenylPropyl58180>10000
8cg CyclohexylEthyl23891200
8ch CyclohexylPropyl1565980
8cu CyclopentylPropyl21751100
10dl 3,4-Dichlorophenyl-1.28.5150

Experimental Protocols

The inhibitory activities listed above were determined using a Neurotransmitter Transporter Uptake Assay with human embryonic kidney 293 (HEK293) cells stably transfected with the respective human transporters (hSERT, hNET, and hDAT).[1]

Neurotransmitter Transporter Uptake Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.

Cell Culture:

  • HEK293 cells stably expressing either hSERT, hNET, or hDAT are cultured in appropriate growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.

Assay Procedure:

  • Cell Plating: The day before the assay, cells are harvested and seeded into 96-well microplates at an optimized density to form a confluent monolayer.

  • Compound Preparation: Test compounds are serially diluted in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA) to various concentrations.

  • Incubation with Inhibitors: The growth medium is removed from the cells, and the cells are washed. The diluted test compounds are then added to the wells and incubated for a short period (e.g., 10 minutes) at 37°C.

  • Radioligand Addition: A specific radiolabeled substrate for each transporter is added to the wells. Commonly used radioligands include [³H]citalopram for SERT, [³H]nisoxetine for NET, and [³H]GBR12935 for DAT.[2]

  • Uptake Reaction: The plates are incubated for a defined period to allow for the uptake of the radiolabeled substrate by the transporters.

  • Termination of Uptake: The uptake reaction is terminated by rapidly washing the cells with ice-cold buffer to remove the extracellular radioligand.

  • Cell Lysis and Scintillation Counting: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. The measured counts are proportional to the amount of radioligand taken up by the cells.

  • Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a vehicle control. The IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.

Mandatory Visualization

The following diagrams illustrate the mechanism of action of the tested compounds and the general workflow of the experimental procedure.

monoamine_transporter_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron presynaptic vesicle Vesicle monoamine Monoamine (Serotonin, Norepinephrine, Dopamine) transporter Monoamine Transporter (SERT, NET, DAT) monoamine->transporter Reuptake synaptic_cleft monoamine_released Monoamine receptor Receptor monoamine_released->receptor Binding postsynaptic inhibitor Azetidine Analog (Inhibitor) inhibitor->transporter Inhibition

Caption: Mechanism of monoamine reuptake inhibition by azetidine analogs.

experimental_workflow start Start cell_culture Culture HEK293 cells expressing hSERT, hNET, or hDAT start->cell_culture cell_seeding Seed cells into 96-well plates cell_culture->cell_seeding compound_prep Prepare serial dilutions of azetidine analogs cell_seeding->compound_prep incubation Incubate cells with compounds compound_prep->incubation radioligand_add Add radiolabeled substrate incubation->radioligand_add uptake Allow for transporter-mediated uptake radioligand_add->uptake termination Terminate uptake and wash cells uptake->termination measurement Measure intracellular radioactivity termination->measurement analysis Calculate IC50 values measurement->analysis end End analysis->end

Caption: Experimental workflow for the monoamine transporter uptake assay.

References

Purity Assessment of Synthesized tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate: A Comparative HPLC Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the stereochemical purity of chiral building blocks is a cornerstone of robust and reproducible synthesis. The enantiomeric purity of molecules like tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a key intermediate in the development of novel therapeutics, directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this synthesized compound, supported by detailed experimental protocols and a comparative analysis with alternative techniques.

High-Performance Liquid Chromatography, particularly with chiral stationary phases (CSPs), is a powerful and widely adopted technique for separating and quantifying enantiomers.[1][2][3][4] The ability to achieve baseline separation of enantiomers allows for the accurate determination of enantiomeric excess (% ee) and the detection of trace-level impurities.

Comparative Performance of Chiral HPLC Methods

The successful chiral separation of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate hinges on the selection of an appropriate chiral stationary phase and the optimization of the mobile phase. Polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, are highly effective for a broad range of chiral compounds, including primary amines.[1][2]

Below is a summary of hypothetical data comparing the performance of the synthesized product against a certified reference standard using a validated chiral HPLC method.

ParameterSynthesized ProductReference StandardAcceptance Criteria
Retention Time (S-enantiomer) 8.52 min8.51 min± 0.2 min
Retention Time (R-enantiomer) 10.25 min10.24 min± 0.2 min
Peak Area % (S-enantiomer) 99.85%99.98%≥ 99.5%
Peak Area % (R-enantiomer) 0.15%0.02%≤ 0.2%
Total Purity 99.85%99.98%≥ 99.5%
Resolution (Rs) 2.82.9≥ 2.0

Experimental Protocol: Chiral HPLC Analysis

This protocol outlines a typical method for the enantiomeric purity assessment of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV detector.

Chromatographic Conditions:

  • Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 5 µm, 4.6 x 250 mm

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg of the synthesized compound in 1 mL of the mobile phase.

System Suitability:

  • Resolution (Rs): The resolution between the two enantiomer peaks should be greater than 2.0.

  • Tailing Factor (T): The tailing factor for the main peak should be between 0.8 and 1.5.

  • Theoretical Plates (N): The number of theoretical plates for the main peak should be greater than 2000.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the experimental workflow for HPLC purity assessment and a decision-making process for chiral method development.

experimental_workflow Experimental Workflow for HPLC Purity Assessment cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis and Reporting sample_prep Weigh and dissolve synthesized tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate hplc_setup Equilibrate HPLC system with mobile phase sample_prep->hplc_setup standard_prep Prepare reference standard solution of known purity standard_prep->hplc_setup system_suitability Inject system suitability solution (e.g., racemic mixture) hplc_setup->system_suitability injection Inject sample and standard solutions system_suitability->injection data_acquisition Acquire chromatograms injection->data_acquisition peak_integration Integrate peak areas of enantiomers and impurities data_acquisition->peak_integration purity_calculation Calculate purity, enantiomeric excess, and impurity levels peak_integration->purity_calculation reporting Generate final report with chromatograms and results table purity_calculation->reporting

HPLC Purity Assessment Workflow

method_development_decision_tree Chiral HPLC Method Development Decision Tree start Start: Chiral Separation Required column_screening Screen Polysaccharide-based CSPs (e.g., CHIRALPAK IA, IB, IC) start->column_screening resolution_check1 Resolution (Rs) >= 1.5? column_screening->resolution_check1 optimize_mobile_phase Optimize mobile phase (solvent ratio, additives) resolution_check1->optimize_mobile_phase Yes alternative_csps Screen alternative CSPs (e.g., cyclodextrin, macrocyclic glycopeptide) resolution_check1->alternative_csps No resolution_check2 Resolution (Rs) >= 2.0? optimize_mobile_phase->resolution_check2 resolution_check2->optimize_mobile_phase No method_validation Validate method (precision, accuracy, linearity) resolution_check2->method_validation Yes alternative_csps->resolution_check1 end Final Method method_validation->end

Chiral Method Development Logic

Comparison with Alternative Methods

While chiral HPLC is the gold standard for enantiomeric purity assessment, other techniques can provide complementary information. The choice of method often depends on the specific analytical needs, available instrumentation, and the stage of drug development.

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.[1][3][4]High resolution, sensitivity, and reproducibility; widely applicable.[2]Method development can be time-consuming.[5]
Chiral Supercritical Fluid Chromatography (SFC) Separation using a supercritical fluid as the mobile phase with a chiral stationary phase.Faster separations and lower solvent consumption compared to HPLC.[6]Requires specialized instrumentation; not as widely available as HPLC.
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.Very high resolution for volatile compounds.Requires derivatization for non-volatile compounds; potential for racemization at high temperatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating or derivatizing agents to induce chemical shift differences between enantiomers.Provides structural information; can determine absolute configuration.Lower sensitivity and precision for minor enantiomer quantification compared to chromatographic methods.
Capillary Electrophoresis (CE) Separation based on differential migration of enantiomers in an electric field in the presence of a chiral selector.High efficiency, low sample and reagent consumption.Lower loading capacity; can be less robust than HPLC.

References

Navigating the Structural Landscape of Azetidine Derivatives: A Comparative Guide to X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise three-dimensional structure of pharmacologically active molecules is paramount. X-ray crystallography stands as the gold standard for elucidating these structures, providing invaluable insights into molecular conformation, stereochemistry, and intermolecular interactions. This guide offers a comparative analysis of the crystallographic data for azetidine derivatives, with a focus on tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a scaffold of significant interest in medicinal chemistry.

While a comprehensive public database of X-ray crystallography data for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate and its derivatives remains limited, this guide synthesizes available information on closely related structures to provide a robust framework for comparison and analysis. By examining the crystallographic parameters of analogous azetidine-containing compounds, researchers can gain predictive insights into the structural characteristics of novel derivatives. Azetidine derivatives are recognized for their role as versatile intermediates in the synthesis of biologically active molecules, including potential anticancer agents.[1][2] The rigid four-membered ring of the azetidine core introduces conformational constraints that can be exploited in drug design to enhance binding affinity and metabolic stability.[2]

Comparative Crystallographic Data of Azetidine Derivatives

To illustrate the expected structural parameters for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, the following table summarizes key crystallographic data from published structures of related azetidine derivatives. This comparative data allows for an informed estimation of bond lengths, bond angles, and torsion angles within the target molecule. For instance, the crystal structure of L-azetidine-2-carboxylic acid provides a foundational understanding of the geometry of the core azetidine ring.[3]

ParameterL-Azetidine-2-carboxylic Acid[3]Hypothetical tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate
Crystal System OrthorhombicMonoclinic
Space Group P2₁2₁2₁P2₁/c
Unit Cell Dimensions a = 5.89 Å, b = 7.65 Å, c = 10.32 Åa = 10.5 Å, b = 8.2 Å, c = 15.1 Å, β = 95°
Key Bond Lengths (Å) C-N: ~1.48, C-C: ~1.54C-N (ring): ~1.47, C-C (ring): ~1.55, C-N (exocyclic): ~1.49
Key Bond Angles (°) C-N-C: ~88, N-C-C: ~91C-N-C (ring): ~89, N-C-C (ring): ~90
Ring Puckering Angle (°) ~10~15

Note: Data for the hypothetical derivative is illustrative and based on typical values for similar organic molecules.

Experimental Protocol for Single-Crystal X-ray Diffraction

The definitive determination of the three-dimensional structure of a crystalline compound like tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is achieved through single-crystal X-ray diffraction.[4] The following protocol outlines the key steps in this process.

1. Crystal Growth:

  • Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Vapor diffusion by placing a vial containing the compound solution inside a larger sealed container with a more volatile anti-solvent.

  • Cooling crystallization, where a saturated solution is slowly cooled to induce crystallization.

2. Data Collection:

  • A suitable single crystal is mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

  • The crystal is irradiated with a monochromatic X-ray beam.

  • Diffraction data (reflections) are collected on a detector as the crystal is rotated.

3. Structure Solution and Refinement:

  • The collected diffraction data is processed to determine the unit cell parameters and space group.

  • The initial crystal structure is solved using direct methods or Patterson methods.

  • The structural model is refined against the experimental data to improve the fit and determine the precise atomic positions. This process often involves using programs like SHELX.[1]

Experimental Workflow

The logical flow of a single-crystal X-ray diffraction experiment is depicted in the following diagram.

experimental_workflow cluster_synthesis Sample Preparation cluster_xray X-ray Diffraction cluster_analysis Data Analysis cluster_output Final Output synthesis Synthesis of Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection mounting->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file

Caption: Workflow for Single-Crystal X-ray Crystallography.

Conclusion

While direct crystallographic data for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is not yet publicly available, a comparative analysis of related azetidine structures provides valuable predictive information for researchers. The experimental protocol and workflow detailed in this guide offer a clear pathway for the structural elucidation of novel derivatives. The application of single-crystal X-ray diffraction is essential for unequivocally determining the molecular geometry and stereochemistry, which are critical for understanding structure-activity relationships and driving the rational design of new therapeutic agents.

References

In vitro assay validation using compounds derived from tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro validation of a series of novel kinase inhibitors derived from tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of small molecule therapeutics. Herein, we present a hypothetical dataset to illustrate the validation process against three key oncogenic tyrosine kinases: EGFR, Src, and Abl. The experimental protocols for the biochemical assays used to generate this data are detailed, and key signaling pathways and workflows are visualized.

Introduction to Azetidine Derivatives in Kinase Inhibition

The azetidine scaffold is a valuable pharmacophore in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable physicochemical properties to drug candidates. Derivatives of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate have been synthesized to explore their potential as inhibitors of protein kinases, a class of enzymes frequently dysregulated in cancer. This guide focuses on three hypothetical derivatives, AZD-K01, AZD-K02, and AZD-K03, and compares their inhibitory potency and selectivity against Epidermal Growth Factor Receptor (EGFR), Proto-oncogene tyrosine-protein kinase Src, and Abelson murine leukemia viral oncogene homolog 1 (Abl).

Data Presentation: Comparative Inhibitory Activity

The inhibitory activity of the novel azetidine derivatives and reference compounds was determined using a luminescence-based in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the tables below.

Table 1: IC50 Values of Azetidine Derivatives Against EGFR

CompoundTarget KinaseIC50 (nM)
AZD-K01EGFR15.2
AZD-K02EGFR89.7
AZD-K03EGFR250.4
Gefitinib (Control)EGFR2.5

Table 2: IC50 Values of Azetidine Derivatives Against Src

CompoundTarget KinaseIC50 (nM)
AZD-K01Src350.1
AZD-K02Src45.3
AZD-K03Src12.8
Dasatinib (Control)Src0.8

Table 3: IC50 Values of Azetidine Derivatives Against Abl

CompoundTarget KinaseIC50 (nM)
AZD-K01Abl>1000
AZD-K02Abl68.9
AZD-K03Abl22.1
Imatinib (Control)Abl30.5

Mandatory Visualization

Signaling Pathway and Experimental Workflow

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 P PI3K PI3K EGFR->PI3K P Sos SOS Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription AZD_K01 AZD-K01 (Inhibitor) AZD_K01->EGFR Inhibition

Caption: EGFR signaling pathway and the point of inhibition.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer plate Dispense kinase and compounds into 384-well plate reagents->plate compounds Prepare Compounds: - Serial dilution of AZD derivatives - Control inhibitor compounds->plate initiate Initiate reaction by adding Substrate/ATP mix plate->initiate incubate Incubate at room temperature for 60 minutes initiate->incubate stop Stop reaction and deplete ATP by adding ADP-Glo™ Reagent incubate->stop incubate_detect1 Incubate at room temperature for 40 minutes stop->incubate_detect1 detect Add Kinase Detection Reagent to convert ADP to ATP and generate light incubate_detect1->detect incubate_detect2 Incubate at room temperature for 30 minutes detect->incubate_detect2 read Measure luminescence with a plate reader incubate_detect2->read analyze Calculate % inhibition relative to controls read->analyze ic50 Determine IC50 values using non-linear regression analyze->ic50

Caption: In vitro kinase inhibition assay workflow.

Experimental Protocols

A standardized protocol was employed for the in vitro kinase assays to ensure data comparability. The following outlines the methodology for the luminescence-based kinase activity assay.

Luminescence-Based Kinase Assay (ADP-Glo™ Format)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

1. Reagent Preparation:

  • Kinase Buffer: 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT.

  • Kinase Stock: Recombinant human EGFR, Src, or Abl kinase was diluted in Kinase Buffer to the desired concentration (e.g., 2X final concentration).

  • Substrate/ATP Mix: The specific peptide substrate for each kinase and ATP were diluted in Kinase Buffer to a 2X final concentration. The ATP concentration was kept at the apparent Km for each respective kinase.

  • Compound Dilution: A 10-point serial dilution of the test compounds (AZD-K01, AZD-K02, AZD-K03) and control inhibitors was prepared in 100% DMSO, followed by an intermediate dilution in Kinase Buffer.

2. Assay Procedure:

  • In a 384-well white plate, 2.5 µL of the diluted compound or DMSO (vehicle control) was added to the appropriate wells.

  • 5 µL of the 2X kinase solution was then added to each well, and the plate was incubated for 10 minutes at room temperature.

  • The kinase reaction was initiated by adding 2.5 µL of the 2X Substrate/ATP mix to each well, bringing the total reaction volume to 10 µL.

  • The plate was incubated for 60 minutes at room temperature.

3. Signal Detection:

  • To stop the kinase reaction and deplete the remaining ATP, 10 µL of ADP-Glo™ Reagent was added to each well.

  • The plate was incubated for 40 minutes at room temperature.

  • 20 µL of Kinase Detection Reagent was then added to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.

  • The plate was incubated for another 30 minutes at room temperature to stabilize the luminescent signal.

  • Luminescence was measured using a microplate reader.

4. Data Analysis:

  • The raw luminescence data was normalized relative to the positive (no inhibitor) and negative (no enzyme) controls to determine the percentage of inhibition for each compound concentration.

  • The IC50 values were calculated by fitting the dose-response curves using a four-parameter logistic model in GraphPad Prism or equivalent software.

Conclusion

This guide presents a framework for the in vitro validation of novel kinase inhibitors derived from a tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate scaffold. The hypothetical data illustrates a scenario where derivative AZD-K01 is a potent and selective inhibitor of EGFR, while AZD-K03 shows promising activity against both Src and Abl kinases. The detailed experimental protocols provide a basis for conducting such comparative studies. The provided visualizations of the EGFR signaling pathway and the experimental workflow serve as clear visual aids for understanding the biological context and the practical execution of the in vitro assays. This comparative approach is crucial for the initial characterization and selection of lead compounds in the drug discovery pipeline.

A Comparative Analysis of Synthetic Strategies for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. This guide provides a comparative analysis of two prominent synthetic routes to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a valuable building block in medicinal chemistry. The comparison includes detailed experimental protocols, a quantitative data summary, and a visual representation of the synthetic workflows.

Two principal synthetic pathways commencing from the readily available starting material, 1-Boc-3-azetidinone, have been evaluated. The first route proceeds through a nitrile intermediate, while the second involves the transformation of an ester functionality.

Data Presentation

ParameterRoute 1: Nitrile ReductionRoute 2: Amide Reduction
Starting Material 1-Boc-3-azetidinone1-Boc-3-azetidinone
Key Intermediates tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylatetert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate, tert-Butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate
Overall Yield ~65-75% (estimated)~55-65% (estimated)
Number of Steps 23
Reagents & Conditions Horner-Wadsworth-Emmons (NaH, diethyl cyanomethylphosphonate); Catalytic Hydrogenation (Raney Ni, H₂)Horner-Wadsworth-Emmons (NaH, triethyl phosphonoacetate); Ammonolysis (NH₃); Reduction (LiAlH₄)
Purification Methods Column chromatography, filtrationColumn chromatography, extraction
Advantages Fewer synthetic steps, potentially higher overall yield.Avoids the use of highly toxic cyanide reagents in the main scaffold.
Disadvantages Utilizes diethyl cyanomethylphosphonate which requires careful handling.Longer synthetic sequence, potentially lower overall yield.

Experimental Protocols

Route 1: Synthesis via Nitrile Reduction

Step 1: Synthesis of tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate

To a solution of diethyl (cyanomethyl)phosphonate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C is added sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portionwise. The mixture is stirred at this temperature for 30 minutes. A solution of 1-Boc-3-azetidinone (1.0 equivalent) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 16 hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate (1.0 equivalent) is dissolved in methanol saturated with ammonia. Raney Nickel (approximately 10% by weight) is added to the solution. The mixture is then subjected to hydrogenation in a high-pressure reactor under a hydrogen atmosphere (50 psi) at room temperature for 24 hours. After the reaction is complete, the catalyst is carefully filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to yield tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Route 2: Synthesis via Amide Reduction

Step 1: Synthesis of tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate

To a suspension of sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C is added triethyl phosphonoacetate (1.2 equivalents) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of 1-Boc-3-azetidinone (1.0 equivalent) in THF is then added, and the reaction mixture is stirred at room temperature for 12 hours. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash chromatography to give tert-butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate.

Step 2: Synthesis of tert-Butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate

tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate (1.0 equivalent) is dissolved in a saturated solution of ammonia in methanol. The solution is stirred in a sealed vessel at room temperature for 48 hours. The solvent is then removed under reduced pressure to yield the crude amide, which is used in the next step without further purification.

Step 3: Synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

To a stirred suspension of lithium aluminum hydride (3.0 equivalents) in anhydrous THF at 0 °C is added a solution of tert-butyl 3-(2-amino-2-oxoethyl)azetidine-1-carboxylate (1.0 equivalent) in THF dropwise. The reaction mixture is then heated to reflux for 6 hours. After cooling to 0 °C, the reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Mandatory Visualization

Synthetic_Routes A 1-Boc-3-azetidinone B1 tert-Butyl 3-(cyanomethylene) azetidine-1-carboxylate C1 tert-Butyl 3-(1-aminoethyl) azetidine-1-carboxylate B1->C1 Catalytic Hydrogenation (Raney Ni, H₂) D2 tert-Butyl 3-(1-aminoethyl) azetidine-1-carboxylate B2 tert-Butyl 3-(2-ethoxy-2-oxoethylidene) azetidine-1-carboxylate C2 tert-Butyl 3-(2-amino-2-oxoethyl) azetidine-1-carboxylate B2->C2 Ammonolysis (NH₃/MeOH) C2->D2 Reduction (LiAlH₄)

Figure 1. Comparative workflow of synthetic routes to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Characterizing Impurities in Commercial tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of starting materials and intermediates is a critical parameter in drug development and manufacturing, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is a valuable chiral building block in medicinal chemistry. Ensuring its purity requires a thorough understanding and characterization of potential impurities. This guide provides a comparative overview of potential impurities, analytical methodologies for their identification and quantification, and detailed experimental protocols to aid researchers in establishing robust quality control measures.

Potential Impurities in tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

The impurity profile of a commercial chemical is intrinsically linked to its synthetic route and subsequent purification and storage conditions. A plausible synthetic pathway to tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate involves the reductive amination of a ketone precursor. Based on this and other common chemical transformations, a range of potential impurities can be hypothesized.

Table 1: Potential Impurities in Commercial tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Impurity CategoryPotential ImpurityChemical StructurePotential Source
Process-Related Impurities (Starting Materials & Intermediates) tert-Butyl 3-acetylazetidine-1-carboxylateUnavailableIncomplete reductive amination.
tert-Butyl 3-(1-hydroxyethyl)azetidine-1-carboxylateUnavailableReduction of the ketone starting material.
Di-tert-butyl dicarbonate (Boc Anhydride)UnavailableExcess reagent from the Boc-protection step.[1]
Process-Related Impurities (By-products) N,N-Di-Boc protected amineUnavailableOver-protection of the amino group.[1]
tert-ButanolUnavailableBy-product of the Boc-protection reaction.
IsobutyleneUnavailableDegradation product of the Boc group under acidic conditions.[2]
Stereoisomers DiastereomersUnavailableThe target molecule has two chiral centers, leading to the possibility of four stereoisomers. Incomplete stereocontrol during synthesis can result in the presence of diastereomeric impurities.
EnantiomerUnavailableIf a specific enantiomer is desired, the other enantiomer is considered an impurity.
Degradation Products Deprotected 3-(1-aminoethyl)azetidineUnavailableCleavage of the Boc protecting group due to exposure to acidic conditions or high temperatures.[3][4]
Residual Solvents Methanol, Ethanol, Dichloromethane, Tetrahydrofuran (THF), Ethyl Acetate, HeptaneN/ASolvents used during synthesis and purification.

Comparative Analytical Methodologies

A multi-faceted analytical approach is necessary for the comprehensive characterization of impurities. High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of non-volatile organic impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for volatile residual solvents.

Table 2: Comparison of Analytical Methods for Impurity Profiling

Analytical TechniqueTarget ImpuritiesKey Experimental Parameters (Starting Point)AdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Process-related impurities, Diastereomers, Degradation productsColumn: C18 (e.g., 250 mm x 4.6 mm, 5 µm)Mobile Phase: Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid (TFA) or Formic AcidFlow Rate: 1.0 mL/minDetection: UV at 210 nmHigh resolution, well-established for non-volatile organic impurities.[5]May not resolve all stereoisomers without a chiral stationary phase.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Enantiomers, DiastereomersColumn: Polysaccharide-based chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD)Mobile Phase: Hexane/Isopropanol or Hexane/Ethanol with a basic additive (e.g., 0.1% Diethylamine) for basic compounds.Flow Rate: 0.5 - 1.0 mL/minDetection: UV at 210 nmDirect separation of enantiomers.[6][7]Method development can be empirical and time-consuming.
Gas Chromatography-Mass Spectrometry (GC-MS) Residual SolventsColumn: 5% Phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm)Carrier Gas: HeliumInjector: Headspace or direct injectionTemperature Program: Gradient from 40°C to 250°CDetection: Mass Spectrometry (MS)High sensitivity and specificity for volatile compounds.Not suitable for non-volatile or thermally labile impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of unknown impurities1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experimentsProvides detailed structural information for impurity identification.Lower sensitivity compared to chromatographic techniques.
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification and quantification of non-volatile impuritiesSame as HPLC, with an MS detectorProvides molecular weight information for impurity identification.Ionization efficiency can vary between compounds.

Experimental Protocols

The following are detailed starting protocols for the key analytical techniques. These should be further optimized and validated for the specific commercial batch of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate being analyzed.

Protocol 1: HPLC Method for Process-Related Impurities and Diastereomers
  • Sample Preparation: Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a 1 mg/mL solution.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 5% B to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and a blank (diluent) solution. Identify and quantify impurity peaks based on their retention times and peak areas relative to the main peak.

Protocol 2: Chiral HPLC Method for Enantiomeric Purity
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV detector.

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample. The two enantiomers should be resolved into two separate peaks. Calculate the enantiomeric excess (% ee) based on the peak areas.

Protocol 3: GC-MS Headspace Method for Residual Solvents
  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent with a high boiling point, such as Dimethyl Sulfoxide (DMSO). Seal the vial.

  • Headspace Conditions:

    • Incubation Temperature: 80 °C.

    • Incubation Time: 30 minutes.

    • Syringe Temperature: 90 °C.

    • Injection Volume: 1 mL of the headspace gas.

  • GC-MS Conditions:

    • Instrument: GC-MS system.

    • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: Start at 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 35-350.

  • Analysis: Identify residual solvents by comparing their mass spectra and retention times with those of known standards.

Visualizing the Impurity Characterization Workflow

A systematic workflow is essential for the comprehensive analysis of impurities.

G cluster_0 Sample Handling & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Commercial Batch of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate SamplePrep_HPLC Prepare for HPLC/LC-MS (1 mg/mL in ACN/Water) Sample->SamplePrep_HPLC SamplePrep_GC Prepare for GC-MS (in DMSO for Headspace) Sample->SamplePrep_GC HPLC HPLC Analysis (Process-Related Impurities) SamplePrep_HPLC->HPLC Chiral_HPLC Chiral HPLC Analysis (Stereoisomers) SamplePrep_HPLC->Chiral_HPLC LC_MS LC-MS Analysis (Impurity Identification) SamplePrep_HPLC->LC_MS GC_MS GC-MS Headspace Analysis (Residual Solvents) SamplePrep_GC->GC_MS Data_Analysis Data Interpretation - Peak Integration - Spectral Matching HPLC->Data_Analysis Chiral_HPLC->Data_Analysis GC_MS->Data_Analysis Identification Impurity Identification - MS Fragmentation - NMR Correlation LC_MS->Identification NMR NMR Spectroscopy (Structure Elucidation) NMR->Identification Quantification Quantification - % Area - Reference Standards Data_Analysis->Quantification Report Final Impurity Profile Report Quantification->Report Identification->Report

Caption: Workflow for the Characterization of Impurities.

Relationship Between Impurities and Analytical Techniques

The choice of analytical technique is dictated by the physicochemical properties of the target impurities.

G Process_Impurities Process-Related Impurities HPLC HPLC Process_Impurities->HPLC LC_MS LC-MS Process_Impurities->LC_MS NMR NMR Process_Impurities->NMR Stereoisomers Stereoisomers Stereoisomers->HPLC Diastereomers Chiral_HPLC Chiral HPLC Stereoisomers->Chiral_HPLC Degradation Degradation Products Degradation->HPLC Degradation->LC_MS Residual_Solvents Residual Solvents GC_MS GC-MS Residual_Solvents->GC_MS

Caption: Impurity Types and Corresponding Analytical Methods.

References

Cross-validation of experimental results with computational predictions for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Cross-Validation of Experimental and Computational Data for Azetidine Derivatives: A Comparative Analysis

Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique structural properties that can impart favorable physicochemical and pharmacological characteristics to drug candidates.[1] The target molecule, tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, and its analogs are valuable building blocks in drug discovery.[1] This guide focuses on a comparative overview of available data for its structural isomers and related derivatives.

Structural Analogs for Comparison

Due to the absence of specific data for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, this guide will focus on the following analogs:

  • tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate: A positional isomer, differing in the attachment point of the amino group on the ethyl side chain.

  • tert-Butyl 3-amino-3-cyanoazetidine-1-carboxylate: An analog with different functional groups at the 3-position of the azetidine ring.

  • tert-Butyl 3-aminoazetidine-1-carboxylate: The parent amine, lacking the ethyl substituent.

Comparative Data of Azetidine Analogs

The following tables summarize the available physicochemical properties and computational predictions for the selected analogs. Experimental data for these specific compounds is limited; therefore, the tables primarily feature computationally predicted values.

Table 1: Physicochemical Properties of Azetidine Analogs
Propertytert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylatetert-Butyl 3-amino-3-cyanoazetidine-1-carboxylatetert-Butyl 3-aminoazetidine-1-carboxylate
CAS Number 898271-20-0[2]1254120-12-1[3]193269-78-2
Molecular Formula C₁₀H₂₀N₂O₂[2]C₉H₁₅N₃O₂[3]C₈H₁₆N₂O₂[4]
Molecular Weight 200.28 g/mol [2]197.23 g/mol [3]172.22 g/mol [4]
Appearance Not SpecifiedNot SpecifiedColorless to Light yellow clear liquid
Table 2: Computational Predictions (ADMET)

In silico models are crucial in early drug discovery for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify promising candidates and reduce late-stage failures.[5][6][7]

Predicted Propertytert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylatetert-Butyl 3-(2-ethoxy-2-oxoethyl)azetidine-1-carboxylate
Topological Polar Surface Area (TPSA) 55.56 Ų[2]55.84 Ų[8]
LogP (Octanol-Water Partition Coefficient) 1.2021[2]1.8065[8]
Hydrogen Bond Acceptors 3[2]4[8]
Hydrogen Bond Donors 1[2]0[8]
Rotatable Bonds 2[2]3[8]

Experimental Protocols: Synthesis of Functionalized Azetidines

While a specific protocol for the synthesis of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate is not available, general methods for the synthesis of functionalized azetidines often involve multi-step processes starting from readily available precursors.

General Synthesis of Substituted Azetidines

The synthesis of functionalized azetidines can be achieved through various synthetic routes, including:

  • Nucleophilic Substitution: Reactions involving the opening of an epoxide ring by an amine, followed by intramolecular cyclization.

  • [2+2] Cycloaddition: The aza Paternò-Büchi reaction, a photocycloaddition of an imine and an alkene, offers a direct route to the azetidine core.[9]

  • Functionalization of the Azetidine Ring: Starting with a pre-formed azetidine ring, such as tert-butyl 3-oxoazetidine-1-carboxylate, functional groups can be introduced at the 3-position through reactions like reductive amination or Wittig-type reactions.[10]

A representative synthetic approach to a functionalized azetidine, tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate, involves the functionalization of a precursor like tert-butyl 3-cyanoazetidine-1-carboxylate using a strong base followed by reaction with an electrophile.[1]

Visualizing Computational and Synthetic Workflows

Diagrams are essential for visualizing complex processes in chemical research. The following diagrams, generated using Graphviz, illustrate a general workflow for the computational prediction of ADMET properties and a conceptual synthetic pathway for functionalized azetidines.

ADMET_Prediction_Workflow cluster_data Data Input cluster_prediction In Silico Prediction cluster_analysis Analysis & Decision Compound_Structure Compound Structure (SMILES) Descriptors Calculate Molecular Descriptors Compound_Structure->Descriptors QSAR_Model ADMET QSAR Model Descriptors->QSAR_Model Prediction Predict Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity) QSAR_Model->Prediction Results Analyze Predicted ADMET Profile Prediction->Results Decision Prioritize for Synthesis and Experimental Testing Results->Decision Azetidine_Synthesis_Workflow Start Starting Material (e.g., Epichlorohydrin) Step1 Ring Opening with Amine Start->Step1 Step2 Boc Protection Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Azetidine_Core tert-Butyl 3-hydroxyazetidine-1-carboxylate Step3->Azetidine_Core Step4 Oxidation Azetidine_Core->Step4 Azetidinone tert-Butyl 3-oxoazetidine-1-carboxylate Step4->Azetidinone Step5 Functionalization (e.g., Reductive Amination) Azetidinone->Step5 Final_Product Functionalized Azetidine Derivative Step5->Final_Product

References

Safety Operating Guide

Essential Guide to the Proper Disposal of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This guide provides a detailed, step-by-step procedure for the proper disposal of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a key building block in pharmaceutical synthesis. Adherence to these protocols is essential for personnel safety and environmental protection.

I. Immediate Safety and Hazard Identification

  • Skin Irritation: May cause redness and irritation upon contact.

  • Serious Eye Irritation: Can cause significant eye irritation.

  • Respiratory Tract Irritation: Inhalation of dust or vapors may irritate the respiratory system.

Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. All handling of the solid or solutions should be performed in a well-ventilated chemical fume hood.

II. Spill Management Protocol

In the event of a spill, immediate action is necessary to prevent exposure and contamination.

For Small Spills:

  • Restrict access to the affected area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.

  • Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

For Large Spills:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is significant or if there is a risk of airborne dust, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Prevent the spill from entering drains or waterways.

III. Disposal Procedures for Unused and Waste Product

All waste containing tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, including unused product, contaminated consumables, and spill cleanup materials, must be treated as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

Step-by-Step Disposal Protocol:

  • Segregation: Keep all waste containing this compound separate from other waste streams to avoid incompatible chemical reactions.

  • Containerization:

    • Solid Waste: Place unused or expired solid tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate in a clearly labeled, sealable, and chemically compatible container. The original container is often suitable if it is in good condition.

    • Contaminated Labware: Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the chemical should be collected in a dedicated, labeled hazardous waste bag or container.

    • Solutions: Unused or waste solutions containing the compound should be collected in a sealed, leak-proof, and appropriately labeled hazardous waste container.

  • Labeling: All waste containers must be clearly and accurately labeled with the words "Hazardous Waste," the full chemical name "tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate," and any known hazard symbols (e.g., irritant).

  • Storage: Store the sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials.

  • Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor. Always follow local, state, and federal regulations for hazardous waste disposal.

The following table summarizes the disposal procedures for different types of waste generated during the handling of tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate.

Waste TypeContainerDisposal Plan
Unused/Expired Product Original or equivalent sealed containerDispose of as hazardous chemical waste through a licensed contractor.
Contaminated Disposables Labeled hazardous waste bag or containerSegregate from general lab trash and dispose of as hazardous waste.
Aqueous/Solvent Solutions Labeled, leak-proof hazardous waste containerDo not dispose of down the drain. Collect and dispose of as hazardous liquid waste.
Empty Containers Original or equivalent sealed containerTriple-rinse with a suitable solvent; collect the rinsate as hazardous waste. Dispose of the container as directed by your institution's EHS guidelines.

IV. Experimental Protocol for Neutralization (for reference only, not for routine disposal)

While not a standard disposal method, in some research contexts, residual amounts of Boc-protected amines on non-disposable labware may need to be neutralized before cleaning. The Boc (tert-butoxycarbonyl) protecting group is labile to strong acids. A common laboratory procedure for its removal involves treatment with trifluoroacetic acid (TFA).

Methodology for Boc Deprotection:

  • In a chemical fume hood, rinse the glassware with a small amount of dichloromethane (DCM) to dissolve any residual compound.

  • Add a solution of 25-50% TFA in DCM to the glassware.

  • Allow the solution to react for 30-60 minutes at room temperature.

  • Quench the reaction by carefully adding a base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

  • The resulting aqueous and organic layers should be collected as hazardous waste.

Note: This procedure is for the removal of the Boc group in a synthesis context and should not be used as a primary method for bulk waste disposal. All byproducts and solutions from this process must be disposed of as hazardous waste.

DisposalWorkflow Disposal Workflow for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Segregation & Collection cluster_final Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) FumeHood Work in a Chemical Fume Hood UnusedProduct Unused/Expired Solid SolidWasteContainer Sealable Container for Solids UnusedProduct->SolidWasteContainer ContaminatedItems Contaminated Disposables DisposablesContainer Hazardous Waste Bag ContaminatedItems->DisposablesContainer WasteSolutions Waste Solutions LiquidWasteContainer Leak-proof Container for Liquids WasteSolutions->LiquidWasteContainer Labeling Label as 'Hazardous Waste' with Chemical Name SolidWasteContainer->Labeling DisposablesContainer->Labeling LiquidWasteContainer->Labeling Storage Store in Satellite Accumulation Area Labeling->Storage EHS Contact EHS for Pickup Storage->EHS

Caption: Disposal Workflow Diagram.

Essential Safety and Operational Guide for Handling tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, a key reagent in pharmaceutical research and development. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the structurally related compound, tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, and general chemical safety principles.

Immediate Safety and Hazard Information

Disclaimer: No specific Safety Data Sheet (SDS) was located for tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate. The following information is based on the SDS for the closely related compound, tert-Butyl 3-(2-aminoethyl)azetidine-1-carboxylate, and should be used as a primary guideline. A thorough risk assessment should be conducted before handling.

Based on available data for a structural analog, this compound is classified as:

  • Skin Corrosion/Irritation, Category 1B

  • Serious Eye Damage/Eye Irritation, Category 1

  • Specific target organ toxicity (single exposure), Category 3 (Respiratory system)[1]

Hazard Statements:

  • Causes severe skin burns and eye damage.[1]

  • May cause respiratory irritation.[2][3]

Precautionary Statements:

  • Do not breathe mist, vapors, or spray.[1]

  • Wash face, hands, and any exposed skin thoroughly after handling.[1]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][4]

  • Store locked up in a well-ventilated place. Keep container tightly closed.[1][2][4]

  • Dispose of contents/container to an approved waste disposal plant.[2][4]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary defense against exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to vapors and potential aerosols.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[1]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, especially after direct contact.
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and a risk assessment.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for safety and experimental integrity.

Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible.

  • PPE: Don all required PPE as outlined in the table above before entering the handling area.

  • Weighing: When weighing the compound, use a balance inside a chemical fume hood or a ventilated balance enclosure.

Handling Procedures:

  • Handle exclusively in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Avoid contact with skin, eyes, and clothing.[4]

  • Do not eat, drink, or smoke in the laboratory.

  • Keep the container tightly closed when not in use.[2][4]

  • Avoid generating dust or aerosols.

Spill Management:

  • Small Spills: Absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand). Collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Alert others and contact your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: All waste materials must be treated as hazardous waste and disposed of in accordance with institutional, local, state, and federal regulations.

Waste StreamContainer TypeDisposal Procedure
Unused/Waste Product Tightly sealed, chemically compatible containerLabel as "Hazardous Waste" with the full chemical name. Store in a designated satellite accumulation area.
Contaminated Disposables (e.g., gloves, pipette tips) Labeled hazardous waste bag or containerSegregate from other laboratory trash.
Empty Containers Original or equivalent sealed containerDo not rinse. Dispose of as solid hazardous waste.
Aqueous Solutions Labeled, leak-proof hazardous waste containerDo not dispose of down the drain. Collect in a designated container for aqueous hazardous waste.

Experimental Workflow and Safety Diagram

The following diagram outlines the essential workflow for handling tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate, emphasizing critical safety checkpoints.

Workflow for Handling tert-Butyl 3-(1-aminoethyl)azetidine-1-carboxylate cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Fume Hood and Emergency Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Ventilated Enclosure prep_setup->handle_weigh handle_react Perform Experiment in Fume Hood handle_weigh->handle_react cleanup_decon Decontaminate Work Area handle_react->cleanup_decon emergency_spill Spill Occurs handle_react->emergency_spill cleanup_waste Segregate and Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Transfer Waste to Accumulation Area cleanup_waste->cleanup_dispose emergency_contain Contain Spill with Absorbent emergency_spill->emergency_contain Small Spill emergency_evacuate Evacuate (Large Spill) emergency_spill->emergency_evacuate Large Spill emergency_contain->cleanup_waste emergency_notify Notify EHS emergency_evacuate->emergency_notify

Caption: Operational and Disposal Workflow.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.